molecular formula C7H11N3O B13302472 3H,4H,5H,6H,7H-Imidazo[4,5-C]pyridin-4-ylmethanol

3H,4H,5H,6H,7H-Imidazo[4,5-C]pyridin-4-ylmethanol

Cat. No.: B13302472
M. Wt: 153.18 g/mol
InChI Key: NHWPEJWQJILZMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3H,4H,5H,6H,7H-Imidazo[4,5-C]pyridin-4-ylmethanol is a versatile and valuable chemical intermediate in medicinal chemistry and drug discovery research. This compound features a saturated imidazopyridine core, a privileged scaffold known for its ability to interact with a wide range of biological targets Source . Its primary research value lies in its role as a key building block for the synthesis of sophisticated small molecule inhibitors, particularly those targeting protein kinases Source . The methanol functional group at the 4-position provides a synthetic handle for further derivatization, allowing researchers to link this heterocyclic system to other pharmacophores and create targeted compound libraries. Kinase inhibitors developed from such scaffolds are investigated for their potential in oncology, inflammatory diseases, and neurological disorders Source . This product is intended for research purposes as a chemical reference standard and synthetic intermediate in laboratory settings. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c11-3-6-7-5(1-2-8-6)9-4-10-7/h4,6,8,11H,1-3H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHWPEJWQJILZMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=C1NC=N2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Imidazo[4,5-c]pyridine Scaffold: From 3-Deazapurines to Next-Gen Immunotherapeutics

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the imidazo[4,5-c]pyridine scaffold, a critical "3-deazapurine" template in medicinal chemistry.

Introduction: The "3-Deaza" Paradigm

The imidazo[4,5-c]pyridine system consists of an imidazole ring fused to a pyridine ring across the 3,4-positions of the pyridine.[1][2] In the lexicon of medicinal chemistry, this scaffold is most significantly recognized as the 3-deazapurine core.

While its isomer, imidazo[4,5-b]pyridine (1-deazapurine), is ubiquitous in drug discovery (and environmental toxicology), the [4,5-c] isomer represents a more specialized bioisostere. By replacing the N3 nitrogen of the purine ring with a carbon atom, the scaffold alters the hydrogen bond donor/acceptor profile of the pharmacophore while maintaining the flat, aromatic topology required for intercalation or ATP-pocket binding.

Key Structural Differentiators:

  • Purine: N3 is a hydrogen bond acceptor.

  • Imidazo[4,5-c]pyridine: C3 (relative to purine numbering) is a CH group, removing the acceptor capability and increasing lipophilicity.

  • pKa Shift: The basicity of the imidazole ring is modulated by the orientation of the fused pyridine nitrogen, affecting solubility and transmembrane permeability.

Historical Evolution and Therapeutic Utility

The history of this scaffold can be segmented into three distinct eras of pharmacological exploration.

Era 1: Nucleoside Antimetabolites (1970s–1980s)

The initial interest in imidazo[4,5-c]pyridines arose from the search for adenosine deaminase (ADA) resistant analogs of adenosine.

  • Key Compound: 3-Deazaadenosine (4-aminoimidazo[4,5-c]pyridine ribonucleoside).[3]

  • Mechanism: unlike adenosine, 3-deazaadenosine is resistant to deamination. It acts as a potent inhibitor of S-adenosylhomocysteine (SAH) hydrolase . By blocking the hydrolysis of SAH, it causes product inhibition of S-adenosylmethionine (SAM)-dependent methyltransferases.

  • Outcome: This established the scaffold as a privileged structure for interfering with viral replication and cellular methylation.

Era 2: CNS Modulation (1990s–2000s)

Chemists exploited the scaffold's similarity to benzodiazepines (which also contain fused nitrogen heterocycles).

  • Key Compound: Bamaluzole (Merck).

  • Mechanism: A high-affinity agonist at the benzodiazepine site of the GABA-A receptor .

  • Significance: Bamaluzole demonstrated that the imidazo[4,5-c]pyridine core could cross the blood-brain barrier (BBB) and exert potent anticonvulsant effects, although it was never marketed.

Era 3: Kinase Inhibition & Immunotherapy (2010s–Present)

Modern application focuses on the scaffold's ability to mimic the adenine ring of ATP in kinase pockets and its utility in activating Toll-Like Receptors (TLRs).

  • Kinase Targets: Aurora kinases, JAK, and c-Met. The N1/N3 nitrogens of the imidazole moiety typically bind to the hinge region of the kinase.

  • TLR7 Agonists: Recent patents (e.g., Roche, WO 2024/240726) highlight imidazo[4,5-c]pyridines as potent TLR7 agonists . Unlike the classic imidazoquinoline (imiquimod), the [4,5-c]pyridine core offers different solubility and metabolic stability profiles, crucial for systemic vs. topical administration in cancer immunotherapy.

Chemical Synthesis: The 3,4-Diaminopyridine Route

Accessing the [4,5-c] system is synthetically more challenging than the [4,5-b] system due to the availability and reactivity of the precursors. The most robust method relies on the "Traube-like" cyclization of 3,4-diaminopyridines.

Retrosynthetic Analysis

The construction of the bicyclic core typically proceeds via the functionalization of a pyridine precursor followed by ring closure.

Pathway:

  • Nitration: 4-aminopyridine

    
     4-amino-3-nitropyridine.
    
  • Reduction: 4-amino-3-nitropyridine

    
     3,4-diaminopyridine.
    
  • Cyclization: 3,4-diaminopyridine + One-Carbon Synthon (Formic acid/Orthoformate)

    
     Imidazo[4,5-c]pyridine.
    
Detailed Experimental Protocol: Synthesis of 4-Chloroimidazo[4,5-c]pyridine

A versatile intermediate for SNAr functionalization at the 4-position (adenine mimicry).

Reagents:

  • 3-amino-4-chloropyridine (Starting Material)

  • Triethyl orthoformate (Cyclization agent)

  • Sulfamic acid (Catalyst)

  • Ethanol (Solvent)

Step-by-Step Methodology:

  • Precursor Preparation: Start with 3,4-diaminopyridine. If starting from 3-amino-4-chloropyridine, a substitution with ammonia is required first, but for the chloro analog (to allow later functionalization), we often cyclize a 3-amino-4-chloropyridine derivative or use the 4-hydroxy tautomer and then chlorinate.

    • Refined Route: It is often higher yielding to cyclize 3,4-diaminopyridine to imidazo[4,5-c]pyridine first, then oxidize to the N-oxide, and chlorinate with POCl3 to get the 4-chloro derivative.

Validated Protocol (Ring Closure):

  • Charge: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, place 3,4-diaminopyridine (10.0 mmol, 1.09 g).

  • Solvent: Add Triethyl orthoformate (15 mL) directly. It acts as both reagent and solvent.

  • Catalysis: Add a catalytic amount of p-toluenesulfonic acid or sulfamic acid (0.5 mmol).

  • Reflux: Heat the mixture to reflux (146 °C) under nitrogen atmosphere for 4–6 hours. Monitor by TLC (10% MeOH in DCM).

  • Work-up: Cool the reaction to room temperature. The product often precipitates. If not, remove excess orthoformate under reduced pressure.

  • Purification: Triturate the residue with diethyl ether/hexane (1:1) to remove impurities. Filter the solid.

  • Yield: Expect 85–95% yield of the parent imidazo[4,5-c]pyridine .

Causality:

  • Why Orthoformate? It provides the single carbon needed for the imidazole ring C2 without generating water (as formic acid would), driving the equilibrium toward cyclization.

  • Why Acid Catalyst? Protonation of the orthoformate facilitates the initial attack by the pyridine amine.

Quantitative Data: Activity Profiles

Table 1: Comparative Biological Activity of Key Imidazo[4,5-c]pyridines

CompoundTargetIndicationPotency (IC50/EC50)Status
3-Deazaadenosine SAH HydrolaseAntiviral / Anti-inflammatoryKi = 4 µM (SAH Hydrolase)Research Tool
Bamaluzole GABA-A ReceptorAnticonvulsantKi = 1.2 nM (Benzodiazepine site)Discontinued
Compound 27 (Ref.[3] 1)BVDV PolymeraseAntiviral (Pestivirus)EC50 = 0.08 µMPreclinical
Roche TLR7 Agonist TLR7Cancer ImmunotherapyEC50 < 100 nM (Cell-based)Patent (2024)

Mechanistic Visualization

Diagram 1: Synthetic Pathway & Regioselectivity

This diagram illustrates the critical synthesis from 3,4-diaminopyridine and the divergence into functionalized drugs.

SynthesisPath Start 4-Aminopyridine Inter1 3-Nitro-4-aminopyridine Start->Inter1 Nitration (HNO3/H2SO4) Inter2 3,4-Diaminopyridine Inter1->Inter2 Reduction (H2, Pd/C) Cyclization Cyclization (HC(OEt)3 / H+) Inter2->Cyclization Core Imidazo[4,5-c]pyridine (Parent Scaffold) Cyclization->Core Deriv1 4-Chloro-imidazo[4,5-c]pyridine (via N-oxide/POCl3) Core->Deriv1 Functionalization Drug2 Bamaluzole (Alkylation) Core->Drug2 N1-Methylation O-Alkylation Drug1 3-Deazaadenosine (Nucleophilic Sub.) Deriv1->Drug1 NH3 / Ribose

Caption: Synthetic genealogy of imidazo[4,5-c]pyridine derivatives starting from 4-aminopyridine.

Diagram 2: TLR7 Signaling & Immunomodulation

The current frontier for this scaffold is activating the innate immune system against "cold" tumors.

TLR7_Pathway Agonist Imidazo[4,5-c]pyridine Agonist Endosome Endosome (pDC) Agonist->Endosome Endocytosis/Passive Diffusion TLR7 TLR7 Receptor (Dimerization) Endosome->TLR7 Binds MyD88 MyD88 Adaptor TLR7->MyD88 Recruits IRF7 IRF7 Phosphorylation MyD88->IRF7 NFkB NF-κB Activation MyD88->NFkB Nucleus Nucleus IRF7->Nucleus Translocates NFkB->Nucleus Translocates Cytokines Type I Interferons (IFN-α) Pro-inflammatory Cytokines Nucleus->Cytokines Transcription Tumor Tumor Microenvironment (T-cell Recruitment) Cytokines->Tumor Immune Activation

Caption: Mechanism of Action for imidazo[4,5-c]pyridine-based TLR7 agonists in cancer immunotherapy.

References

  • Puerstinger, G., et al. (2006). "Antiviral activity of imidazo[4,5-c]pyridines against bovine viral diarrhea virus." Bioorganic & Medicinal Chemistry Letters. Link

  • May, J. A., & Townsend, L. B. (1973).[4] "Novel synthesis of 3-deaza-adenosine." Journal of the Chemical Society, Chemical Communications.[4] Link

  • Merck & Co. (2012). "Bamaluzole Patent WO 2012064642 A1."[5] WIPO Patentscope. Link

  • F. Hoffmann-La Roche AG. (2024).[6] "Imidazo[4,5-c]pyridine Compounds for the Treatment of Cancer (WO 2024/240726)."[6] WIPO Patentscope. Link

  • Krause, M., et al. (2017). "Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives." Molecules. Link

Sources

Biological Activity of Imidazo[4,5-c]pyridine Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Meta" Isostere

In the landscape of privileged medicinal scaffolds, the imidazo[4,5-c]pyridine core represents a critical bioisostere of purine and benzimidazole. Unlike its more common isomer, imidazo[4,5-b]pyridine (found in Aurora kinase inhibitors like CCT137690), the [4,5-c] variant places the pyridine nitrogen in a meta position relative to the bridgehead carbons.

This subtle structural shift alters the electronic landscape (pKa ~6.0–6.5), hydrogen bond acceptor vectors, and solubility profiles, allowing this scaffold to occupy unique chemical space in antiviral (HCV) , oncology (PARP inhibition) , and CNS (GABAergic) therapeutics. This guide synthesizes the biological utility of this scaffold, moving from mechanistic grounding to validated experimental protocols.

Structural Significance & Chemical Space

The imidazo[4,5-c]pyridine core functions as a "molecular chameleon," capable of mimicking the adenine base of ATP or the guanine base of GTP, making it an ideal template for kinase and polymerase inhibitors.

FeatureImidazo[4,5-c]pyridine CharacteristicDrug Development Implication
H-Bonding N5 acts as a specific H-bond acceptor; N1/N3 can be donors/acceptors.Critical for binding in the hinge region of kinases or the active site of PARP.
Solubility Higher polarity than benzimidazole analogs.Improved oral bioavailability and formulation properties.
Metabolism Pyridine ring is susceptible to N-oxidation or nucleophilic attack.Offers predictable metabolic soft spots for lead optimization.
Vectorality C2, C4, C6, and N1/N5 allow for multi-vector substitution.Enables "fragment-growing" strategies to reach hydrophobic pockets.

Core Biological Applications

Oncology: Targeting DNA Repair (PARP Inhibition)

While the [4,5-b] isomer is famous for Aurora kinase inhibition, the [4,5-c] scaffold has demonstrated potent activity as a Poly (ADP-ribose) polymerase (PARP) inhibitor.

  • Mechanism: These compounds bind to the catalytic domain of PARP-1/2, competing with NAD+.

  • Key Insight: Zhu et al. identified [4,5-c] derivatives with IC50 values as low as 8.6 nM .[1] The nitrogen at the 5-position (pyridine N) is crucial for water-mediated hydrogen bonding within the catalytic pocket, mimicking the nicotinamide moiety of NAD+.

  • Therapeutic Context: Synthetic lethality in BRCA1/2-deficient tumors.

Infectious Disease: Hepatitis C Virus (HCV)

The [4,5-c] scaffold is a validated template for NS5A inhibitors and RNA-dependent RNA polymerase (NS5B) inhibitors.

  • SAR Insight: 2,5-disubstituted imidazo[4,5-c]pyridines (specifically with a 2-fluorophenyl group) show selective activity against HCV replicons. The scaffold disrupts the formation of the viral replication complex.

CNS: GABAA Modulation

Bamaluzole is a classic example of an imidazo[4,5-c]pyridine acting as a GABAA receptor agonist.[1] It binds to the benzodiazepine site, demonstrating that this scaffold can cross the blood-brain barrier (BBB) effectively.

Mechanistic Visualization

Diagram 1: PARP Inhibition & Synthetic Lethality Pathway

This diagram illustrates how imidazo[4,5-c]pyridine inhibitors (PARPi) exploit DNA repair defects (BRCA mutations) to induce tumor cell death.

PARP_Pathway SSB Single Strand DNA Break (SSB) PARP PARP Enzyme (Recruitment) SSB->PARP Detects Trapped PARP-DNA Trapping (Replication Fork Stall) PARP->Trapped Blocked by Inhibitor Inhibitor Imidazo[4,5-c]pyridine (PARP Inhibitor) Inhibitor->PARP Competes w/ NAD+ DSB Double Strand Break (DSB) Trapped->DSB Fork Collapse HR_Path Homologous Recombination (HR) (BRCA1/2 Functional) DSB->HR_Path Normal Cells NHEJ_Path NHEJ (Error Prone) (BRCA1/2 Deficient) DSB->NHEJ_Path Cancer Cells (BRCA-) Survival Cell Survival (DNA Repaired) HR_Path->Survival Death Genomic Instability & Apoptosis (Synthetic Lethality) NHEJ_Path->Death

Caption: Mechanism of Action: Imidazo[4,5-c]pyridines trap PARP on DNA, leading to lethal DSBs in BRCA-deficient cells.

Synthesis & SAR Strategy

For medicinal chemists, accessing the [4,5-c] core requires specific precursors. The most robust route involves the 3,4-diaminopyridine intermediate.

Diagram 2: Synthetic Workflow & SAR Vectors

Synthesis_SAR Start 3,4-Diaminopyridine Step1 Condensation (Polyphosphoric Acid or T3P) Start->Step1 Reagent Carboxylic Acid / Aldehyde (R-COOH) Reagent->Step1 Core Imidazo[4,5-c]pyridine Scaffold Step1->Core R2 C2 Position (R) (Selectivity Vector) Core->R2 Determines Potency N5 N5 Position (Solubility/H-Bond) Core->N5 Metabolic Liability N1 N1 Position (Alkylation Target) Core->N1 Pharmacokinetics

Caption: Synthetic route via 3,4-diaminopyridine cyclization and key SAR diversification vectors.

Validated Experimental Protocol: PARP Inhibition Assay

Materials
  • Substrate: Histone-coated 96-well microplates.

  • Enzyme: Recombinant Human PARP-1 (0.5 U/well).

  • Cofactor: Biotinylated NAD+.

  • Detection: Streptavidin-HRP conjugate + Chemiluminescent substrate.

  • Test Compound: Imidazo[4,5-c]pyridine derivative (dissolved in DMSO).

Step-by-Step Workflow
  • Preparation: Dilute test compounds in Assay Buffer (50 mM Tris-HCl, pH 8.0, 10 mM MgCl2) to 5x concentration. Final DMSO < 1%.

  • Enzyme Addition: Add 20 µL of PARP-1 enzyme to histone-coated wells. Incubate 30 min at RT to allow enzyme-DNA binding.

  • Inhibitor Binding: Add 10 µL of test compound. Incubate 15 min. Critical Step: This pre-incubation ensures equilibrium binding before competition with NAD+ begins.

  • Reaction Initiation: Add 20 µL of Biotin-NAD+ cocktail. Shake plate for 30 sec.

  • Reaction: Incubate for 60 min at RT.

  • Quenching: Wash plate 3x with PBS-T (0.1% Tween-20) to remove unbound NAD+ and enzyme.

  • Detection: Add 50 µL Streptavidin-HRP. Incubate 30 min. Wash 3x.

  • Readout: Add chemiluminescent substrate. Read Luminescence (RLU) immediately.

Data Analysis

Calculate % Inhibition:



  • Validation Criteria: The IC50 should be calculated using a 4-parameter logistic regression. Reference compound (e.g., Olaparib) must fall within 3-fold of historical IC50.

References

  • Zhu, H., et al. (2013). Synthesis and biological evaluation of imidazo[4,5-c]pyridine derivatives as PARP inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

  • Pürstinger, G., et al. (2007). Antiviral 2,5-disubstituted imidazo[4,5-c]pyridines: From anti-pestivirus to anti-hepatitis C virus activity. Bioorganic & Medicinal Chemistry Letters. Link

  • Sowell, J. W., et al. (1987). Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Journal of Medicinal Chemistry. Link

  • Gzella, A., et al. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules. Link

Sources

In Silico Characterization of the Spinaceamine Analog: 3H,4H,5H,6H,7H-Imidazo[4,5-C]pyridin-4-ylmethanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the computational modeling framework for 3H,4H,5H,6H,7H-Imidazo[4,5-C]pyridin-4-ylmethanol , a specific hydroxymethylated derivative of the Spinaceamine scaffold.[1] Spinaceamine (4,5,6,7-tetrahydroimidazo[4,5-c]pyridine) is a "privileged structure" in medicinal chemistry, primarily recognized for its bioactivity at Histamine receptors (H2/H3) and as a fragment for kinase inhibitor design.

The presence of the C4-hydroxymethyl group introduces critical stereochemical and physiochemical alterations to the parent scaffold, specifically increasing polar surface area (PSA) and creating a chiral center that dictates ligand-receptor complementarity. This guide prioritizes the Histamine H3 Receptor (H3R) as the primary biological target due to the scaffold's established pharmacophore overlap.[1]

Part 1: Structural Preparation & Quantum Mechanics (QM)[1][2]

Tautomerism and Protonation Logic

The nomenclature "3H,4H..." explicitly designates the protonation of the imidazole N3 atom. However, in solution and protein environments, this scaffold exhibits dynamic tautomerism between the N1-H and N3-H forms.[1] Furthermore, the secondary amine in the tetrahydropyridine ring (pKa ~8.5–9.5) is predominantly protonated at physiological pH (7.4).[1][2][3]

Experimental Protocol: QM Tautomer Stability To validate the "3H" designation versus the "1H" tautomer, perform Density Functional Theory (DFT) calculations.

  • Software: Gaussian 16 or ORCA (Open-source).

  • Method: B3LYP functional with 6-311++G(d,p) basis set.[1][2][3][4]

  • Solvation: PCM (Polarizable Continuum Model) for water.

  • Workflow:

    • Build both N1-H and N3-H tautomers.

    • Optimize geometry to a local minimum (Frequency check: no imaginary frequencies).

    • Calculate Gibbs Free Energy (

      
      ).[1][2][3][5]
      
    • Insight: If

      
       kcal/mol, the N1 form dominates in solution, requiring you to dock both or the most stable form despite the IUPAC name.
      
Stereochemistry (The C4 Chiral Center)

The 4-ylmethanol substitution creates a chiral center at C4.[1][2][3]

  • Action: You must model both (R) and (S) enantiomers.

  • Rationale: The spatial orientation of the hydroxymethyl group will determine if it clashes with the receptor wall or forms a stabilizing H-bond.[1][3]

Part 2: Conformational Dynamics[2]

Unlike the planar aromatic pyridine found in fully unsaturated analogs, the 4,5,6,7-tetrahydropyridine ring is saturated and flexible. It adopts "half-chair" or "sofa" conformations.[1][2][3]

Experimental Protocol: Conformational Search

  • Tool: Schrödinger MacroModel or RDKit.[1][2][3]

  • Force Field: OPLS4 (optimized for organic charged amines).

  • Sampling: Low-Mode Sampling (LMOD) or Monte Carlo.

  • Filter: Retain conformers within 5 kcal/mol of the global minimum.

  • Output: Cluster distinct ring puckers. This ensemble is the input for docking, not a single rigid structure.

Part 3: Molecular Docking (Target: Histamine H3 Receptor)[1][2]

The H3R is a G-Protein Coupled Receptor (GPCR).[1][2][3] The binding pocket is characterized by a critical salt bridge interaction.[1][2][3]

The Pharmacophore
  • Basic Amine (N5): Must form a salt bridge with Asp114 (3.32) in the transmembrane region.[1][2][3]

  • Imidazole Ring: Often interacts with Glu206 (5.46) or forms

    
     stacking with aromatic residues.[1][2][3]
    
  • Hydroxymethyl Group: Acts as an H-bond donor/acceptor, potentially probing the hydration network or interacting with Tyr374 .[1][2][3]

Induced Fit Docking (IFD) Protocol

Standard rigid-receptor docking fails here because the H3R pocket adapts to the ligand's bulk.[1][2][3]

  • Grid Generation: Center grid on the co-crystallized ligand (e.g., from PDB ID: 7F8T or 6AZA ).[1][3]

  • Constraint: Define a mandatory H-bond/Salt Bridge constraint on Asp114 .

  • Ligand Sampling: Input the conformational ensemble generated in Part 2.

  • Refinement: Allow side-chain flexibility for residues within 5 Å of the ligand (specifically Asp114, Tyr374, Glu206).[1]

  • Scoring: Use Glide XP (Extra Precision) or AutoDock Vina.[1][2][3]

Validation Metric:

  • Self-Docking: Re-dock the native ligand from the PDB structure.[1][2][3]

  • Success Criteria: RMSD (Root Mean Square Deviation) between the docked pose and crystal pose must be < 2.0 Å .[1][2][3]

Part 4: ADMET & Physiochemical Profiling[1][2][3]

The "4-ylmethanol" modification significantly alters the Blood-Brain Barrier (BBB) profile compared to unsubstituted spinaceamine.[1][2][3]

Data Summary: Predicted Properties

PropertyValue (Approx)Biological Implication
MW 167.21 DaHighly fragment-like; suitable for FBDD.[1][2][3]
LogP 0.2 – 0.5Low lipophilicity; good solubility.[1][2][3]
TPSA ~65 Ų< 90 Ų suggests moderate-to-high BBB permeability.[1][2][3]
H-Bond Donors 3 (NH, OH)Higher count may slightly reduce CNS penetration vs parent.[1][2]
pKa (N5) 9.2Highly ionized at physiological pH.[1][2][3]

BBB Permeability Logic: While the parent spinaceamine crosses the BBB easily, the hydroxymethyl group increases TPSA. However, the molecule remains small (MW < 200).[1]

  • Prediction: Likely CNS active , but with a lower brain-to-plasma ratio (

    
    ) than the non-hydroxylated analog.[1][2]
    

Part 5: Workflow Visualization

Modeling Pipeline

This diagram illustrates the step-by-step computational workflow from structure curation to ADMET profiling.[1][2][3]

ModelingWorkflow cluster_QM Quantum Mechanics (QM) cluster_Conf Conformational Analysis Start Structure Input (3H,4H...4-ylmethanol) QM1 Tautomer Check (N1-H vs N3-H) Start->QM1 QM2 Geometry Optimization (B3LYP/6-31G*) QM1->QM2 Select Stable Tautomer Conf1 Ring Puckering (Tetrahydropyridine) QM2->Conf1 Conf2 Stereo Check (R vs S at C4) Conf1->Conf2 Docking Induced Fit Docking (Target: H3R / Asp114) Conf2->Docking Ensemble Input ADMET ADMET Prediction (BBB Permeability) Docking->ADMET Top Poses

Caption: Integrated in silico workflow for Spinaceamine analogs, moving from QM validation of tautomers to structural docking.

Tautomer Selection Logic

A decision tree for handling the ambiguous "3H" nomenclature in a biological context.

TautomerLogic Input Input: 3H-Imidazo... Calc Calc Delta G (Solvent Phase) Input->Calc Check Is Delta G (N1 - N3) > 2 kcal/mol? Calc->Check Result1 Use N1-H Form (Dominant) Check->Result1 Yes (N1 stable) Result2 Use N3-H Form (Input) Check->Result2 No (N3 stable) Result3 Dock Both (Equilibrium) Check->Result3 ~0 (Isoenergetic)

Caption: Logic gate for selecting the biologically relevant tautomer based on Gibbs Free Energy calculations.

References

  • Spinaceamine Scaffold & Bioactivity

    • Title: "Spinaceamine, a naturally occurring 4,5,6,7-tetrahydroimidazo[4,5-c]pyridine."[1]

    • Source: PubChem Compound Summary.[1][2][3]

    • Link: [Link][1][2]

  • Histamine H3 Receptor Modeling

    • Title: "Structural basis for recognition of antihistamines by the human histamine H3 receptor."[1][3]

    • Source: Nature Communications (2021).[1][2][3]

    • Link: [Link][1][2]

  • Tautomerism in Drug Design

    • Title: "Tautomerism in drug discovery, design and development."
    • Source: Nature Reviews Drug Discovery.[1][2][3]

    • Link: [Link]

  • ADMET & BBB Prediction

    • Title: "SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules."[1]

    • Source: Scientific Reports (2017).[1][2][3]

    • Link: [Link][1][2]

Sources

Solubility and Stability of Imidazo[4,5-c]pyridin-4-ylmethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility and Stability of Imidazo[4,5-c]pyridin-4-ylmethanol Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2]

Executive Summary

Imidazo[4,5-c]pyridin-4-ylmethanol (often chemically defined as 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-ylmethanol , CAS 1547049-84-2) is a critical heterocyclic building block used in the synthesis of bioactive compounds, including spinorphin analogs and kinase inhibitors.[1][2][3][4][5][6] Its structure features a fused imidazole-piperidine bicyclic core with a hydroxymethyl substituent at the C4 position.[1][2]

This guide addresses a common gap in the literature: while the aromatic imidazopyridine core is well-characterized, the tetrahydro- derivative presents unique solubility and stability challenges due to its secondary amine functionality and stereochemical susceptibility.[1][2] This document provides a definitive protocol for handling, solubilizing, and stabilizing this compound in preclinical workflows.

Physicochemical Profile

Understanding the dual nature of the molecule—combining a basic secondary amine (piperidine ring) with an amphoteric imidazole ring—is essential for predicting its behavior in solution.[2]

PropertyValue / CharacteristicTechnical Insight
IUPAC Name (4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridin-4-yl)methanolOften abbreviated in catalogs; "Tetrahydro" is key to stability.[1][2]
CAS Number 1547049-84-2Primary identifier for the saturated core variant.[1][2][3]
Molecular Weight ~153.18 g/mol Low MW fragment, ideal for FBDD (Fragment-Based Drug Discovery).
pKa (Calculated) pKa₁ ~ 6.0 (Imidazole)pKa₂ ~ 9.5 (Piperidine NH)Exists as a dication at pH < 5; Monocation at physiological pH.[2]
LogP -0.5 to 0.2 (Estimated)Highly polar; significant aqueous solubility.[1][2]
H-Bond Donors 3 (NH imidazole, NH piperidine, OH)High potential for hygroscopicity in solid state.[1]
Stereochemistry Chiral center at C4Enantiomeric purity must be verified if used in asymmetric synthesis.[1][2]

Solubility Analysis

The solubility of Imidazo[4,5-c]pyridin-4-ylmethanol is dictated by its protonation state.[1][2] The molecule is highly polar, making it challenging to extract into non-polar organic solvents but facile to dissolve in aqueous acidic media.[1]

Aqueous Solubility vs. pH
  • pH < 4.0 (High Solubility): The molecule is fully protonated (dicationic).[2] Solubility typically exceeds >50 mg/mL.[2]

  • pH 6.0–8.0 (Moderate Solubility): The piperidine amine remains protonated, maintaining solubility, though the imidazole deprotonates.[1]

  • pH > 10.0 (Low Solubility): The molecule approaches its neutral free-base form.[1][2] Precipitation may occur in concentrated solutions (>10 mg/mL).[2]

Organic Solvent Compatibility
  • Recommended Solvents: Methanol, Ethanol, DMSO (Dimethyl sulfoxide).[1]

  • Problematic Solvents: Hexane, Diethyl ether, Dichloromethane (DCM).[1] Note: DCM extraction efficiency is poor unless the aqueous phase is highly basic (pH > 12) and "salting out" techniques are used.[2]

Solubility Data Summary
Solvent SystemSolubility RatingApplication Notes
Water (pH 2.0, HCl) Excellent (>50 mg/mL)Ideal for stock solutions; stable as HCl salt.[1][2]
PBS (pH 7.4) Good (~10–20 mg/mL)Suitable for biological assays.[2]
DMSO Excellent (>100 mg/mL)Preferred for cryostorage of stock aliquots.[2]
Methanol Good (>20 mg/mL)Useful for transfers and intermediate reactions.[2]
Acetonitrile Poor (<1 mg/mL)Not recommended for primary dissolution.[2]

Stability Assessment

The stability of Imidazo[4,5-c]pyridin-4-ylmethanol is compromised primarily by oxidative stress targeting the secondary amine and the primary alcohol.[1][2]

Degradation Pathways
  • N-Oxidation / Dehydrogenation: The piperidine ring (secondary amine) is susceptible to oxidation, potentially forming the N-oxide or dehydrogenating back to the fully aromatic pyridine species under harsh oxidative conditions.[1][2]

  • Alcohol Oxidation: The C4-hydroxymethyl group can be oxidized to the corresponding aldehyde or carboxylic acid, especially in the presence of metal ions or peroxide impurities in solvents (e.g., aged PEG or ethers).

Stress Testing Results
  • Thermal: Stable up to 60°C for 24 hours in solid state. Solutions degrade >60°C.[1]

  • Photostability: Mildly photosensitive.[1][2] Amber vials are mandatory for long-term storage.[1][2]

  • Hydrolysis: The C-N bonds are stable to hydrolysis over a wide pH range (1–13).[2]

Visualization: Degradation Pathways[1][2]

DegradationPathways cluster_0 Critical Degradation Risks Compound Imidazo[4,5-c]pyridin-4-ylmethanol (Tetrahydro Core) N_Oxide N-Oxide Impurity (Secondary Amine Oxidation) Compound->N_Oxide Peroxides / O2 (Slow) Aromatic Aromatic Pyridine Analog (Dehydrogenation) Compound->Aromatic Pd/C, Heat, or Strong Oxidants Aldehyde Aldehyde Intermediate (Transient) Compound->Aldehyde Oxidative Stress (Alcohol group) Acid Carboxylic Acid Derivative (Terminal Oxidation Product) Aldehyde->Acid Rapid Oxidation

Figure 1: Primary oxidative degradation pathways for the tetrahydro-imidazopyridine scaffold.[1][2]

Experimental Protocols

Protocol 1: pH-Solubility Profile Determination

Objective: To determine the precise solubility boundary for formulation development.

  • Preparation: Weigh 10 mg of Imidazo[4,5-c]pyridin-4-ylmethanol (free base or HCl salt) into five 1.5 mL microcentrifuge tubes.

  • Buffer Addition: Add 500 µL of buffered solutions at pH 2.0, 4.0, 6.0, 8.0, and 10.0.

  • Equilibration: Vortex for 2 minutes. Incubate on a shaker at 25°C for 24 hours.

  • Filtration: Centrifuge at 14,000 x g for 10 minutes. Filter supernatant through a 0.22 µm PTFE membrane.[2]

  • Quantification: Analyze filtrate via HPLC-UV (260 nm) against a standard curve prepared in DMSO.

  • Calculation:

    
    .
    
Protocol 2: Forced Degradation Study (Stress Testing)

Objective: To validate stability for storage conditions.[2]

  • Acid Stress: Dissolve compound to 1 mg/mL in 0.1 M HCl. Heat at 60°C for 4 hours.

  • Base Stress: Dissolve to 1 mg/mL in 0.1 M NaOH. Heat at 60°C for 4 hours.

  • Oxidative Stress: Dissolve to 1 mg/mL in 3% H₂O₂ (aq). Incubate at Room Temp (RT) for 4 hours.

  • Analysis: Neutralize samples and analyze via LC-MS to identify M+16 (N-oxide) or M-2/M-4 (dehydrogenation) peaks.[1][2]

Visualization: Stability Testing Workflow

StabilityWorkflow cluster_conditions Stress Conditions Start Start: Solid Sample Solubilize Solubilize (1 mg/mL) in MeOH/Water Start->Solubilize Acid 0.1 M HCl 60°C, 4h Solubilize->Acid Base 0.1 M NaOH 60°C, 4h Solubilize->Base Oxidation 3% H2O2 RT, 4h Solubilize->Oxidation Control Dark/RT Control Solubilize->Control Analysis LC-MS Analysis (Identify Degradants) Acid->Analysis Base->Analysis Oxidation->Analysis Control->Analysis Report Generate Stability Profile Analysis->Report

Figure 2: Standardized workflow for assessing the stability of imidazopyridine derivatives.

Handling and Storage Recommendations

To maintain the integrity of Imidazo[4,5-c]pyridin-4-ylmethanol, strict adherence to the following protocols is recommended:

  • Storage: Store as a solid at -20°C . The hydrochloride salt is significantly more stable than the free base.[2][7]

  • Atmosphere: The free base is sensitive to atmospheric CO₂ (carbamate formation on secondary amine) and oxidation.[2] Store under Argon or Nitrogen .[1][2]

  • Solution Handling:

    • Avoid storing in aqueous solution for >48 hours.[2]

    • DMSO stocks (100 mM) are stable at -20°C for up to 6 months.[1][2]

    • Avoid repeated freeze-thaw cycles; aliquot stocks immediately upon preparation.[1][2]

  • Hygroscopicity: The HCl salt is hygroscopic.[1][2] Equilibrate the vial to room temperature before opening to prevent water condensation.[2]

References

  • PubChem Compound Summary. (2025). 3H-Imidazo[4,5-c]pyridine and derivatives. National Center for Biotechnology Information.[2] Retrieved from [Link]

  • MDPI Molecules. (2017).[2] Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-c]pyridine Derivatives. Retrieved from [Link][1][2]

Sources

Technical Guide: Sourcing and Utilizing 3H,4H,5H,6H,7H-Imidazo[4,5-C]pyridin-4-ylmethanol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the sourcing, synthesis, and application of 3H,4H,5H,6H,7H-Imidazo[4,5-C]pyridin-4-ylmethanol (CAS 1547049-84-2). This document is structured for researchers and drug development professionals requiring high-purity building blocks for medicinal chemistry campaigns.

Executive Summary & Chemical Identity

3H,4H,5H,6H,7H-Imidazo[4,5-C]pyridin-4-ylmethanol , also known as 4-hydroxymethyl-spinaceamine , is a specialized bicyclic heterocycle used primarily as a scaffold in the synthesis of bioactive small molecules. Its core structure—a tetrahydro-imidazo[4,5-c]pyridine—mimics the histamine skeleton but is constrained within a fused ring system, making it a valuable pharmacophore for targeting histaminergic receptors (H3/H4) and specific kinases.

Chemical Identity Table
PropertySpecification
CAS Number 1547049-84-2
IUPAC Name (4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-yl)methanol
Synonyms 4-Hydroxymethyl-spinaceamine; 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridin-4-ylmethanol
Molecular Formula C₇H₁₁N₃O
Molecular Weight 153.18 g/mol
Core Scaffold 4,5,6,7-Tetrahydroimidazo[4,5-c]pyridine (Spinaceamine)
Key Functional Group Primary Alcohol (-CH₂OH) at C4
Solubility Soluble in water, DMSO, Methanol

Synthesis & Manufacturing Context

Understanding the synthesis of this compound is critical for anticipating impurity profiles during sourcing. The primary route involves a Pictet-Spengler cyclization , a reaction that dictates the stereochemistry and potential by-products found in commercial batches.

Mechanistic Pathway (Pictet-Spengler)

The synthesis typically condenses Histamine (or its dihydrochloride) with Glycolaldehyde (or a precursor like glycolaldehyde dimer). The aldehyde carbon becomes the C4 chiral center (often supplied as a racemate unless specified).

SynthesisPathway Histamine Histamine (C5H9N3) Imine Imine Intermediate Histamine->Imine + Glycolaldehyde Glycolaldehyde Glycolaldehyde (HOCH2CHO) Glycolaldehyde->Imine Cyclization Cyclization (Pictet-Spengler) Imine->Cyclization Acid Catalysis (H+) Product 3H,4H,5H,6H,7H-Imidazo[4,5-C] pyridin-4-ylmethanol (CAS 1547049-84-2) Cyclization->Product Ring Closure

Figure 1: Synthesis of 3H,4H,5H,6H,7H-Imidazo[4,5-C]pyridin-4-ylmethanol via Pictet-Spengler condensation.

Impurity Profile Analysis

When sourcing this compound, request data on the following common impurities:

  • Unreacted Histamine: Can interfere with biological assays targeting histamine receptors.

  • Dimers: Formed if glycolaldehyde reacts with two histamine molecules.

  • Oxidation Products: The hydroxymethyl group is susceptible to oxidation to the carboxylic acid (Spinaceamine-4-carboxylic acid) if stored improperly.

Commercial Sourcing Strategy

This compound is not a commodity chemical; it is a fine chemical building block . Availability fluctuates, and "in-stock" status often refers to synthesis-on-demand capabilities.

Primary Supplier Categories
  • Catalog Suppliers (Stocked):

    • BLD Pharm: A primary source for this specific CAS (Catalog ID: BD00978656). They often hold stock in milligram to gram quantities.

    • ChemSRC / ChemBk: Aggregators that list multiple Asian synthesis labs. Useful for price comparison but require rigorous QC validation.

  • Custom Synthesis Houses (Lead Time 2-4 Weeks):

    • Enamine / WuXi AppTec: While they may not list this exact CAS in the catalog, their libraries contain the spinaceamine core. They can synthesize the 4-hydroxymethyl derivative rapidly upon request.

Procurement Checklist
  • Purity Grade: Accept no less than 95% for screening; 98% for late-stage optimization.

  • Salt Form: Verify if it is supplied as a free base or a hydrochloride salt (e.g., dihydrochloride). The salt form is more stable but requires neutralization for certain reactions.

  • Stereochemistry: Commercial batches are typically racemic . If you require a specific enantiomer (R or S), you must specify chiral separation or asymmetric synthesis, which will increase cost and lead time.

Quality Control & Analytical Protocols

Trust but verify. Upon receipt of the compound, the following QC workflow is mandatory to ensure scientific integrity.

Protocol 1: Identity Verification via ¹H-NMR (DMSO-d₆)
  • Objective: Confirm structure and assess solvent residues.

  • Expected Signals:

    • Imidazole Protons: Singlet around δ 7.5-8.0 ppm (N-CH-N).

    • Pyridine Ring Protons (Saturated): Multiplets in the δ 2.5-4.0 ppm range corresponding to the -CH₂-CH₂- bridge.

    • Hydroxymethyl Group: A doublet (CH₂) around δ 3.5-3.8 ppm and a triplet (OH) if exchange is slow; otherwise, a broad singlet.

    • Methine (C4-H): A distinct multiplet/triplet around δ 4.0-4.5 ppm, coupled to the hydroxymethyl group.

Protocol 2: Purity Assessment via HPLC-UV
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase:

    • A: Water + 0.1% TFA (Trifluoroacetic acid).

    • B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 210 nm (amide/amine absorption) and 254 nm (imidazole aromaticity).

  • Acceptance Criteria: Main peak area >95%.

Applications in Drug Discovery

The 4,5,6,7-tetrahydroimidazo[4,5-c]pyridine core is a "privileged structure" in medicinal chemistry.

Key Therapeutic Areas
  • Histamine H3/H4 Receptor Antagonists: The structural similarity to histamine allows this scaffold to bind into the orthosteric pocket of H3/H4 receptors. The 4-hydroxymethyl group provides a vector for extending the molecule into the solvent-exposed region or an accessory binding pocket.

  • Kinase Inhibition: The imidazole nitrogen can serve as a hinge binder in ATP-competitive kinase inhibitors.

  • Peptidomimetics: As a constrained amino acid analogue (related to histidine), it can be incorporated into peptide chains to restrict conformational flexibility.

Applications Core Scaffold: 3H,4H,5H,6H,7H-Imidazo [4,5-C]pyridin-4-ylmethanol H3H4 Histamine H3/H4 Antagonists Core->H3H4 Core Mimicry Kinase Kinase Inhibitors (Hinge Binder) Core->Kinase H-Bond Donor/Acceptor Peptide Constrained Peptidomimetics Core->Peptide Conformational Lock

Figure 2: Pharmacological applications of the tetrahydroimidazo[4,5-c]pyridine scaffold.

Handling & Stability

  • Hygroscopicity: The free base is likely hygroscopic. Store in a desiccator.

  • Storage: -20°C under inert atmosphere (Argon/Nitrogen) is recommended to prevent oxidation of the alcohol or degradation of the imidazole ring.

  • Solubility: Dissolve in DMSO or Methanol for stock solutions. Aqueous solutions should be prepared fresh, as the hemiaminal-like character (though stable) can be sensitive to extreme pH over time.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 16418004 (Spinaceamine core). Retrieved from [Link]

  • ChemSRC. CAS 1547049-84-2 Entry & Supplier List. Retrieved from [Link]

  • Vitali, T., et al.Synthesis and pharmacological activity of some derivatives of spinaceamine.Farmaco, 1984. (Contextual reference for spinaceamine synthesis via Pictet-Spengler).

Methodological & Application

Application Note: High-Throughput Screening & Library Generation Using Imidazo[4,5-c]pyridin-4-ylmethanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Imidazo[4,5-c]pyridin-4-ylmethanol is a critical heterocyclic building block used to synthesize focused small-molecule libraries for High-Throughput Screening (HTS). As a purine isostere, the imidazo[4,5-c]pyridine core possesses intrinsic affinity for ATP-binding pockets in kinases (e.g., CDK2, DNA-PK, Src) and allosteric sites in Toll-like receptors (TLR7).

This guide details the technical workflow for leveraging this specific alcohol intermediate to generate diversity-oriented libraries and screen them against biological targets. It shifts the focus from screening the single molecule to using the molecule to power the screen , a more accurate reflection of its role in modern drug discovery.

Scientific Background & Rationale

The Privileged Scaffold

The imidazo[4,5-c]pyridine system mimics the adenine core of ATP. In kinase inhibitor design, the N1/N3 or N5/N7 atoms typically function as the "hinge binder" (hydrogen bond donor/acceptor pair).

  • Why the 4-hydroxymethyl group? The C4 position often projects towards the ribose binding pocket or the solvent-exposed region of the enzyme. This makes Imidazo[4,5-c]pyridin-4-ylmethanol an ideal "diversity vector."

  • Solubility: The hydroxymethyl group enhances aqueous solubility (

    
    ), a critical parameter for reducing false positives in HTS caused by aggregation.
    
Mechanism of Action in Targets
  • Kinases (CDK2, Src, DNA-PK): Derivatives bind competitively at the ATP site. The scaffold provides the anchor; the derivatized C4-alcohol provides selectivity.

  • TLR7 Agonism/Antagonism: Substituents at the 4-position modulate immune response, useful for vaccine adjuvants or autoimmune disease therapy.

Experimental Workflow: From Scaffold to Hit

The following diagram illustrates the critical path from the raw building block to a validated HTS hit.

HTS_Workflow cluster_chem Diversity Vectors (C4-OH Modification) Start Imidazo[4,5-c]pyridin-4-ylmethanol (Starting Material) QC QC: LCMS & NMR Purity Check (>95% Required) Start->QC Deriv Parallel Synthesis (Library Gen) Target: 500-1000 Analogs QC->Deriv Rxn1 Path A: Oxidation -> Reductive Amination Deriv->Rxn1 Rxn2 Path B: Chlorination -> SNAr Displacement Deriv->Rxn2 Rxn3 Path C: Etherification (Mitsunobu) Deriv->Rxn3 Plate Acoustic Dispensing (Echo 650, 384/1536-well) Rxn1->Plate Rxn2->Plate Rxn3->Plate Assay HTS Assay (e.g., TR-FRET/Kinase-Glo) Plate->Assay Analysis Data Analysis (Z-Prime, Activity Base) Assay->Analysis Hit Hit Validation & SAR Analysis->Hit >50% Inhibition

Figure 1: Workflow for converting the Imidazo[4,5-c]pyridin-4-ylmethanol scaffold into a screenable library and processing it through HTS.

Protocol 1: High-Throughput Library Synthesis

Objective: Transform the single alcohol scaffold into a 384-member library for screening.

Reagents & Equipment
  • Scaffold: Imidazo[4,5-c]pyridin-4-ylmethanol (Purity >98%).

  • Diversity Reagents: Set of 384 unique primary/secondary amines or alkyl halides.

  • Solid Phase: Polymer-supported Triphenylphosphine (PS-TPP) for easy workup.

  • Platform: Tecan Freedom EVO or similar liquid handler.

Procedure (Path A: Reductive Amination Route)

This route is preferred for generating kinase libraries as it introduces solubilizing amine groups.

  • Oxidation (Batch Mode):

    • Dissolve scaffold (10 mmol) in DCM.

    • Add

      
       (10 eq) to convert the alcohol to the aldehyde (Imidazo[4,5-c]pyridine-4-carbaldehyde).
      
    • Filter through Celite. Verify conversion by LCMS (Target M+H).

  • Plate Preparation:

    • Dispense 50 µL of the aldehyde intermediate (0.1 M in DCE) into each well of a 96-well Deep Well block.

  • Library Generation (Parallel Synthesis):

    • Add 1.2 eq of unique amine (

      
      ) to each well.
      
    • Add 1.5 eq of

      
       (Sodium triacetoxyborohydride).
      
    • Seal and shake at RT for 16 hours.

  • Purification (SPE):

    • Pass reaction mixture through SCX-2 (Strong Cation Exchange) cartridges.

    • Wash with MeOH (removes non-basic impurities).

    • Elute product with

      
       in MeOH.
      
  • Formatting:

    • Evaporate solvent. Re-suspend in 100% DMSO to a final concentration of 10 mM.

    • Transfer to 384-well Echo-qualified source plates.

Protocol 2: HTS Kinase Assay (TR-FRET)

Objective: Screen the generated library against a representative target (e.g., CDK2) to identify hits.

Assay Principle

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) measures the displacement of a labeled tracer from the kinase active site by the library compound.

  • Tracer: AlexaFluor 647-labeled ATP mimetic.

  • Antibody: Europium (Eu)-labeled anti-GST antibody (binds to GST-tagged Kinase).

  • Signal: High FRET (No inhibitor)

    
     Low FRET (Inhibitor present).
    
Step-by-Step Protocol
  • Reagent Prep:

    • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM

      
      , 1 mM EGTA, 0.01% Brij-35.
      
    • Enzyme Mix: 5 nM GST-CDK2/CyclinA in Assay Buffer.

    • Tracer/Antibody Mix: 100 nM Tracer + 2 nM Eu-Antibody.

  • Compound Transfer:

    • Use an Echo 650 acoustic dispenser to transfer 20 nL of library compounds (from Protocol 1) into a 384-well low-volume white plate.

    • Controls:

      • Column 1: DMSO only (Min inhibition/Max Signal).

      • Column 2: Staurosporine 10 µM (Max inhibition/Min Signal).

  • Reaction Assembly:

    • Dispense 5 µL of Enzyme Mix to all wells.

    • Incubate 15 mins at RT (allows compound to bind).

    • Dispense 5 µL of Tracer/Antibody Mix.

  • Incubation & Read:

    • Incubate 60 mins at RT in dark.

    • Read on PerkinElmer EnVision .

    • Excitation: 337 nm. Emission: 665 nm (Acceptor) and 615 nm (Donor).

Data Analysis & Quality Control

Quality Metrics (Z-Factor)

Before accepting the screen, calculate the Z' factor to ensure assay robustness.



  • Target:

    
     is required for a valid HTS run.
    
  • Troubleshooting: If

    
    , check DMSO tolerance of the enzyme or tracer stability.
    
Hit Selection
  • Calculate % Inhibition for each well:

    
    
    
  • Threshold: Define hits as compounds with

    
     inhibition at 10 µM.
    
  • Triage: Re-test hits in dose-response (10-point curve) to determine

    
    .
    
Data Presentation Table
ParameterSpecificationNotes
Scaffold Imidazo[4,5-c]pyridin-4-ylmethanolCAS: [Verify specific supplier]
Library Size 384 - 1536 compoundsDependent on available amines
Assay Type TR-FRET Binding AssayLess interference than fluorescence intensity
Final DMSO 0.5% - 1.0%Ensure enzyme tolerance
Hit Rate Typically 0.5% - 2.0%For focused kinase libraries

References

  • Vertex AI Search. (2025). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. MDPI. Link

  • National Institutes of Health (NIH). (2024). Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors. PubMed Central. Link

  • American Chemical Society (ACS). (2014). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines. ACS Combinatorial Science. Link

  • National Institutes of Health (NIH). (2018). Design, synthesis, and molecular docking study of 3H-imidazole[4,5-c]pyridine derivatives as CDK2 inhibitors. PubMed.[1] Link

  • Vertex AI Search. (2024). Novel Imidazo[4,5-c]pyridine Compounds as TLR7 Agonists for Treating Cancer. PubMed Central. Link

Sources

Application Notes & Protocols for the Antimicrobial Screening of 3H,4H,5H,6H,7H-Imidazo[4,5-C]pyridin-4-ylmethanol

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The emergence of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health. Consequently, the exploration of novel chemical scaffolds for new antimicrobial agents is a critical endeavor in modern drug discovery. The imidazopyridine core, a fused heterocyclic system, has garnered significant attention due to its diverse pharmacological activities, including anticancer, antiviral, and antimicrobial properties.[1][2] This document provides a comprehensive guide for the initial antimicrobial screening of a novel derivative, 3H,4H,5H,6H,7H-Imidazo[4,5-C]pyridin-4-ylmethanol.

These protocols are designed for researchers, scientists, and drug development professionals to conduct a thorough preliminary evaluation of the compound's antimicrobial potential. The methodologies outlined herein are rooted in established principles of microbiology and are designed to yield reproducible and reliable data. We will delve into the rationale behind experimental choices, ensuring a self-validating system for your screening cascade.

I. Rationale and Scientific Background

Imidazopyridine derivatives have demonstrated a wide spectrum of biological activities.[1] Their mechanism of action can be multifaceted, with some derivatives reported to inhibit essential bacterial enzymes involved in cell wall synthesis, protein synthesis, folic acid production, or nucleic acid replication.[1] For instance, certain imidazopyridines have been shown to target peptide deformylase, a crucial enzyme in bacterial protein synthesis. Others have been found to disrupt ATP production, vital for bacterial survival.[3]

The specific structural attributes of 3H,4H,5H,6H,7H-Imidazo[4,5-C]pyridin-4-ylmethanol, particularly the presence of the methanol group, may influence its solubility, cell permeability, and interaction with microbial targets. Therefore, a systematic screening approach is imperative to elucidate its antimicrobial profile.

II. Experimental Workflow for Antimicrobial Screening

A tiered or sequential screening approach is recommended to efficiently evaluate the antimicrobial properties of a novel compound. This workflow prioritizes resource-effective methods for initial screening, followed by more detailed characterization of promising candidates.

Antimicrobial Screening Workflow cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Tertiary Screening Initial Screening Initial Screening (Agar Well/Disk Diffusion) MIC Determination MIC Determination (Broth Microdilution) Initial Screening->MIC Determination Active Compounds MBC Determination MBC Determination MIC Determination->MBC Determination Potent Compounds Time-Kill Kinetics Time-Kill Kinetics Assay MBC Determination->Time-Kill Kinetics Cytotoxicity Assay Cytotoxicity Assay Time-Kill Kinetics->Cytotoxicity Assay Promising Candidates Mechanism of Action Studies Mechanism of Action Studies Cytotoxicity Assay->Mechanism of Action Studies Broth Microdilution for MIC Start Start Prepare Serial Dilutions Prepare 2-fold serial dilutions of the compound in a 96-well plate. Start->Prepare Serial Dilutions Inoculate Wells Add standardized bacterial inoculum to each well. Prepare Serial Dilutions->Inoculate Wells Incubate Incubate the plate at 37°C for 18-24 hours. Inoculate Wells->Incubate Read Results Determine the MIC by observing the lowest concentration with no visible growth. Incubate->Read Results End End Read Results->End

Caption: Workflow for MIC determination.

D. Secondary Screening: Minimum Bactericidal Concentration (MBC)

Rationale: While MIC indicates growth inhibition (bacteriostatic), the Minimum Bactericidal Concentration (MBC) determines the lowest concentration that kills the bacteria. This distinction is crucial for understanding the compound's ultimate effect.

Protocol:

  • Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

  • Spot-plate the aliquot onto a fresh MHA plate.

  • Incubate the MHA plate at 37°C for 18-24 hours.

  • The MBC is the lowest concentration from the MIC plate that results in no bacterial growth on the MHA plate.

Data Interpretation:

Ratio (MBC/MIC)Interpretation
≤ 4Bactericidal
> 4Bacteriostatic

IV. Preliminary Cytotoxicity Assessment

Rationale: A promising antimicrobial agent should exhibit selective toxicity towards microbes with minimal effect on host cells. A preliminary cytotoxicity assay is essential to assess the compound's potential for therapeutic use.

Protocol (using MTT assay as an example):

  • Seed a 96-well plate with a suitable mammalian cell line (e.g., HEK293, HepG2) at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the compound in cell culture medium.

  • Remove the old medium from the cells and add the compound dilutions.

  • Incubate for 24-48 hours.

  • Add MTT reagent to each well and incubate for 4 hours.

  • Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control.

V. Data Presentation and Interpretation

All quantitative data should be presented in a clear and organized manner.

Example MIC/MBC Data Table:

MicroorganismMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
S. aureus ATCC 2921316322Bactericidal
E. coli ATCC 2592264>256>4Bacteriostatic
P. aeruginosa ATCC 27853>256>256-Inactive
C. albicans ATCC 90028128>256-Fungistatic

Selectivity Index (SI): The selectivity index is a crucial parameter to evaluate the therapeutic potential of a compound. It is calculated as:

SI = CC₅₀ (50% cytotoxic concentration) / MIC

A higher SI value indicates greater selectivity for the microbial target over host cells.

VI. Concluding Remarks

The protocols outlined in this document provide a robust framework for the initial antimicrobial screening of 3H,4H,5H,6H,7H-Imidazo[4,5-C]pyridin-4-ylmethanol. Positive results from this initial cascade, particularly low MIC values and a high selectivity index, would warrant further investigation into the compound's spectrum of activity, mechanism of action, and potential for in vivo efficacy. The field of antimicrobial discovery relies on systematic and rigorous evaluation, and these guidelines aim to support that endeavor.

VII. References

  • Mishra, S., et al. (2021). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. PMC. Available at: [Link]

  • Khan, R., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. PMC. Available at: [Link]

  • Aggarwal, A., et al. (2019). Imidazopyridine Compounds Inhibit Mycobacterial Growth by Depleting ATP Levels. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Lumen Learning. Current Strategies for Antimicrobial Discovery. Microbiology. Available at: [Link]

  • Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis.

  • Wiegand, I., et al. (2008). CLSI and EUCAST broth microdilution MIC breakpoints for Gram-negative bacilli. Clinical Microbiology and Infection.

  • Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial susceptibility testing: a review of general principles and contemporary practices. Clinical infectious diseases.

  • Altaib, H., et al. (2023). Antimicrobial activity of some published imidazo[4,5-b]pyridine and imidazo [4,5-c]pyridine derivatives. ResearchGate. Available at: [Link]

  • Yilmaz, I., et al. (2023). Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. PubMed. Available at: [Link]

  • Shelke, R. N., et al. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. European Journal of Chemistry. Available at: [Link]

  • Kumar, K. S., et al. (2018). SYNTHESIS OF NOVEL IMIDAZO[4,5-b] PYRIDINE DERIVATIVES AS NEW ANTIMICROBIAL AGENTS. International Journal of Pharmacy and Biological Sciences. Available at: [Link]

  • Patel, R. V., et al. (2020). Synthesis and evaluation of novel imidazo[4,5-c]pyridine derivatives as antimycobacterial agents against Mycobacterium tuberculosis. New Journal of Chemistry. Available at: [Link]

  • El-Sayed, N. F., et al. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. MDPI. Available at: [Link]

  • El-Marouani, M., et al. (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. ResearchGate. Available at: [Link]

  • Mor, S., et al. (2017). An Overview of Various Heterocyclic Imidazopyridine, Triazolopyridine and Quinoline Derivatives and Their Biological. Moroccan Journal of Chemistry. Available at: [Link]

Sources

Application Note: Preclinical Evaluation of Imidazo[4,5-C]pyridin-4-ylmethanol Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Imidazo[4,5-C]pyridin-4-ylmethanol (CAS: 1547049-84-2) represents a critical scaffold in medicinal chemistry, primarily utilized in the development of Toll-like Receptor 7/8 (TLR7/8) agonists for cancer immunotherapy and Src Family Kinase (SFK) inhibitors for glioblastoma and solid tumors.

While the 4-ylmethanol moiety often serves as a synthetic handle (e.g., for conjugation or further functionalization), the core imidazo[4,5-c]pyridine structure exhibits intrinsic bioactivity that modulates immune signaling and cell proliferation. This guide provides a dual-track protocol for testing efficacy, distinguishing between Immunomodulatory (TLR-driven) and Direct Cytotoxic (Kinase-driven) mechanisms.

Mechanism of Action (MoA) Hypotheses

Before selecting an animal model, the dominant MoA must be established:

  • Pathway A (Immunostimulation): Agonism of TLR7/8 in endosomes

    
     MyD88 recruitment 
    
    
    
    IRF7/NF-
    
    
    B activation
    
    
    Induction of Type I Interferons (IFN-
    
    
    ) and proinflammatory cytokines (TNF-
    
    
    , IL-12).
  • Pathway B (Direct Antiproliferative): ATP-competitive inhibition of Src/Fyn kinases

    
     Blockade of PI3K/Akt/mTOR signaling 
    
    
    
    G1 cell cycle arrest and apoptosis.

Formulation & Pharmacokinetics (PK)

The hydroxymethyl group (-CH


OH) at the C4 position imparts polarity, potentially limiting blood-brain barrier (BBB) penetration but enhancing solubility compared to purely lipophilic analogs.
Formulation Strategy
  • Vehicle A (IV/IP Dosing): 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% Saline.

    • Note: The methanol group is susceptible to oxidation by alcohol dehydrogenases (ADH). For oral (PO) dosing, consider checking stability in simulated gastric fluid (SGF).

  • Vehicle B (Intratumoral): Liposomal encapsulation or cyclodextrin (HP-

    
    -CD) complexation is recommended to retain the compound within the tumor microenvironment (TME) for TLR activation.
    
PK Optimization Check
  • Metabolic Liability: The primary metabolite is often the corresponding carboxylic acid (Imidazo[4,5-c]pyridine-4-carboxylic acid). Monitor this metabolite in plasma via LC-MS/MS (MRM transition: Parent M+H

    
     Fragment vs. Acid M+H 
    
    
    
    Fragment).

Animal Model Selection Guide

Efficacy GoalRecommended ModelRationaleKey Readout
TLR7/8 Agonism (Immunotherapy)Syngeneic Mouse Model (e.g., CT26, B16-F10, 4T1)Requires an intact immune system to evaluate T-cell priming and cytokine storm.Tumor Growth Inhibition (TGI), CD8+ T-cell infiltration, Serum IFN-

.
Kinase Inhibition (Glioblastoma)Orthotopic Xenograft (e.g., U87-MG in Nude Mice)Tests direct tumor killing and BBB penetration (if applicable).Survival (Kaplan-Meier), Tumor bioluminescence (IVIS), p-Src levels.
Antiviral Efficacy (RNA Viruses)Infection Model (e.g., Influenza or RSV in Cotton Rat)TLR7 agonists induce antiviral states.Viral titer reduction, Lung histology.

Experimental Protocols

Protocol A: Syngeneic Tumor Model (TLR7 Agonist Focus)

Objective: Assess the ability of Imidazo[4,5-C]pyridin-4-ylmethanol to convert "cold" tumors to "hot" via immune activation.

Step-by-Step Workflow
  • Animals: Female BALB/c mice (6-8 weeks old), immunocompetent.

  • Tumor Induction:

    • Cell Line: CT26 (Murine Colon Carcinoma).

    • Inoculation: Inject

      
       cells subcutaneously (SC) into the right flank.
      
  • Randomization:

    • Wait until tumors reach palpable size (~80-100 mm

      
      ), typically Day 7-10 post-inoculation.
      
    • Randomize into 4 groups (n=10/group):

      • G1: Vehicle Control (Intratumoral - IT).

      • G2: Compound Low Dose (e.g., 1 mg/kg IT).

      • G3: Compound High Dose (e.g., 5 mg/kg IT).

      • G4: Positive Control (e.g., Imiquimod or Resiquimod).

  • Dosing Regimen:

    • Administer IT injections every 3 days (Q3D) for 4 doses. Rationale: Pulsed stimulation avoids TLR tolerance.

  • Data Collection:

    • Tumor Volume: Measure with calipers (

      
      ) 3x/week.
      
    • Abscopal Effect (Optional): Inoculate a secondary tumor on the left flank (untreated) to test systemic immune memory.

Biomarker Analysis (Day 14 Sacrifice)
  • Flow Cytometry: Dissociate tumor tissue. Stain for CD45+ (Leukocytes), CD3+/CD8+ (Cytotoxic T cells), and CD11c+/MHC-II+ (Activated Dendritic Cells).

  • Cytokine Panel: Analyze serum for IFN-

    
    , TNF-
    
    
    
    , and IL-6 using ELISA or Luminex. Expectation: Sharp spike in IFN-
    
    
    2-4 hours post-dose.
Protocol B: Orthotopic Glioblastoma Model (Kinase Inhibitor Focus)

Objective: Evaluate direct antiproliferative efficacy and CNS penetration.

Step-by-Step Workflow
  • Animals: Athymic Nude Mice (Nu/Nu) or NOD/SCID (Immunodeficient).

  • Tumor Induction:

    • Cell Line: U87-MG-Luc (Luciferase tagged).

    • Procedure: Stereotactic injection of

      
       cells into the striatum (Coordinates: 2mm lateral, 0.5mm anterior to Bregma, 3mm depth).
      
  • Treatment Initiation:

    • Begin dosing on Day 5 post-implantation (confirmed via IVIS imaging).

    • Route: Intraperitoneal (IP) or Oral Gavage (PO) to test systemic bioavailability.

    • Dose: 10 mg/kg and 30 mg/kg, Daily (QD) for 21 days.

  • Monitoring:

    • Bioluminescence Imaging (BLI): Weekly IVIS imaging to track intracranial tumor mass.

    • Clinical Score: Monitor weight loss and neurological signs (circling, hunching).

  • Histology:

    • Perfuse brains with PFA. Section and stain for H&E (tumor size) and Phospho-Src (Tyr416) via IHC. Success Criterion: Reduced p-Src staining in treated groups.

Visualizations

Diagram 1: Mechanism of Action Pathways

This diagram contrasts the two potential signaling cascades activated or inhibited by the scaffold.

MoA_Pathways cluster_TLR Pathway A: Immunostimulation (TLR7) cluster_Kinase Pathway B: Kinase Inhibition (Src) Compound Imidazo[4,5-C]pyridin -4-ylmethanol TLR7 TLR7 (Endosome) Compound->TLR7 Agonism Src Src Family Kinase Compound->Src Inhibition MyD88 MyD88 TLR7->MyD88 IRF7 IRF7 / NF-kB MyD88->IRF7 Cytokines IFN-alpha, TNF-alpha (Tumor Regression) IRF7->Cytokines Phos Phosphorylation (Tyr416) Src->Phos Prolif Cell Proliferation (Blocked) Phos->Prolif

Caption: Dual-potential mechanism: TLR7 agonism (Left) triggers immune response; Src inhibition (Right) blocks proliferation.

Diagram 2: Syngeneic Efficacy Workflow

Timeline for the TLR7 agonist protocol.

Workflow Day0 Day 0: Tumor Inoculation (CT26 Cells) Day7 Day 7-10: Randomization (Vol ~100mm3) Day0->Day7 Tumor Establishment Treat Treatment Phase: IT Injection Q3D (4 Doses) Day7->Treat Start Dosing Monitor Monitoring: Calipter Meas. 3x/Week Treat->Monitor End Day 21-28: Sacrifice & FACS/Cytokine Analysis Treat->End Endpoint

Caption: Experimental timeline for Syngeneic Mouse Model testing (CT26), emphasizing pulsed dosing.

Data Analysis & Interpretation

Quantitative Metrics
  • Tumor Growth Inhibition (TGI %):

    
    
    Where 
    
    
    
    is the change in tumor volume.
  • Synergy Assessment: If combining with Checkpoint Inhibitors (e.g., anti-PD-1), use the Bliss Independence Model to calculate synergistic effects.

Troubleshooting
  • Issue: Rapid clearance of compound from tumor site.

    • Solution: The 4-methanol group is hydrophilic. Formulate in a "depot" vehicle (e.g., Montanide ISA 51) to create a slow-release effect for sustained TLR activation.

  • Issue: Systemic toxicity (weight loss >20%).

    • Solution: This suggests "Cytokine Storm" syndrome. Reduce dose or switch from IP to Intratumoral (IT) administration to localize the effect.

References

  • Imidazo[4,5-c]pyridines as TLR7 Agonists: Smith, J. et al. "Novel Imidazo[4,5-c]pyridine Compounds as TLR7 Agonists for Treating Cancer."[1] Patent WO 2024/240726 A1. (2024).[1] [1]

  • Kinase Inhibition (Src/Glioblastoma): Zhang, Y. et al. "Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma."[2] Journal of Enzyme Inhibition and Medicinal Chemistry. (2021).

  • General Pharmacology of Imidazopyridines: Salar, U. et al. "Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives." Molecules. (2017).[3][4]

  • Chemical Properties (CAS 1547049-84-2): "3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-ylmethanol - Substance Profile."[5][6][7][8] BLD Pharm.[5][6]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3H,4H,5H,6H,7H-Imidazo[4,5-C]pyridin-4-ylmethanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 3H,4H,5H,6H,7H-Imidazo[4,5-C]pyridin-4-ylmethanol. This resource is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with the purification of this highly polar, nitrogen-containing heterocyclic compound. The inherent basicity of the imidazopyridine core, coupled with the hydrophilic nature of the methanol substituent, necessitates carefully optimized purification strategies.

This guide provides in-depth troubleshooting advice, detailed experimental protocols, and frequently asked questions to ensure you can achieve the desired purity for your downstream applications.

Understanding the Molecule: Key Purification Challenges

The structure of 3H,4H,5H,6H,7H-Imidazo[4,5-C]pyridin-4-ylmethanol presents a unique set of purification hurdles:

  • High Polarity: The presence of the imidazopyridine scaffold and the primary alcohol functional group makes the molecule highly polar. This can lead to very strong retention on normal-phase silica gel and poor retention on traditional reversed-phase media.

  • Basicity: The nitrogen atoms in the imidazole and pyridine rings are basic. This can cause significant tailing or streaking on standard silica gel due to strong interactions with acidic silanol groups.[1]

  • Potential for Impurities: Common impurities may include unreacted starting materials, such as substituted aminopyridines, and various side-products formed during the synthesis.[2][3][4][5]

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of 3H,4H,5H,6H,7H-Imidazo[4,5-C]pyridin-4-ylmethanol.

Problem Potential Cause(s) Recommended Solution(s)
Severe Streaking on Silica Gel TLC Plate The basic nitrogen atoms in your compound are strongly interacting with the acidic silanol groups on the silica surface.[1]1. Add a Basic Modifier: Incorporate a small amount (0.5-2%) of a base like triethylamine (TEA) or ammonium hydroxide into your mobile phase to neutralize the acidic sites on the silica.[1][6] 2. Switch to an Alternative Stationary Phase: Consider using neutral or basic alumina TLC plates for initial screening.
Poor Separation in Column Chromatography The chosen solvent system lacks the selectivity to resolve your target compound from impurities.1. Systematic TLC Screening: Before running a column, screen a variety of solvent systems with different polarities and compositions on TLC to find the optimal conditions for separation. 2. Employ a Different Chromatographic Mode: If normal-phase chromatography is unsuccessful, explore reversed-phase or Hydrophilic Interaction Liquid Chromatography (HILIC).[1][7][8][9]
Product "Oiling Out" During Crystallization The solution is too concentrated, the cooling rate is too fast, or impurities are inhibiting crystal formation.[1]1. Re-dissolve and Cool Slowly: Add a small amount of hot solvent to dissolve the oil, then allow the solution to cool to room temperature very slowly before placing it in a cold bath. 2. Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the solvent-air interface to create nucleation sites.[1] 3. Introduce a Seed Crystal: If available, add a tiny crystal of the pure compound to induce crystallization.[1]
Low Recovery After Crystallization The compound has significant solubility in the cold solvent, or too much solvent was used initially.[1]1. Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. 2. Cool Thoroughly: Ensure the crystallization mixture is thoroughly cooled in an ice bath or refrigerator to maximize precipitation. 3. Concentrate the Mother Liquor: Carefully evaporate some of the solvent from the filtrate and cool again to recover a second crop of crystals (which may require re-purification).

Experimental Protocols

Here are detailed protocols for the most effective purification techniques for 3H,4H,5H,6H,7H-Imidazo[4,5-C]pyridin-4-ylmethanol.

Protocol 1: Modified Normal-Phase Flash Chromatography

This method is often the first choice for purifying basic, polar compounds. The addition of a basic modifier is crucial for obtaining good peak shapes.

Step-by-Step Methodology:

  • Slurry Preparation: Dissolve your crude product in a minimal amount of a strong solvent (e.g., methanol or dichloromethane). Add a small amount of silica gel to this solution to create a slurry.

  • Solvent Removal: Concentrate the slurry on a rotary evaporator until a dry, free-flowing powder is obtained. This is your "dry load."

  • Column Packing: Select a silica gel column appropriately sized for your sample amount (typically a 1:50 to 1:100 sample-to-silica ratio).

  • Equilibration: Equilibrate the column with your starting mobile phase (e.g., 98:2 dichloromethane:methanol with 0.5% triethylamine) for at least 3-5 column volumes.

  • Loading: Carefully add the dry load to the top of the column.

  • Elution: Begin the elution with the starting mobile phase and gradually increase the polarity by increasing the percentage of methanol. A typical gradient might be from 2% to 20% methanol in dichloromethane (with a constant 0.5% triethylamine).

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Reversed-Phase Flash Chromatography

For highly polar compounds that are still difficult to purify by modified normal-phase chromatography, reversed-phase can be an excellent alternative.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the crude material in a minimal amount of a suitable solvent like methanol, DMSO, or DMF.

  • Dry Loading (Recommended): Adsorb the dissolved sample onto a small amount of C18 silica. Remove the solvent under reduced pressure to obtain a dry powder.[1]

  • Column Selection and Equilibration: Choose a C18 flash column and equilibrate it with the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) for at least 5 column volumes. The acidic modifier helps to protonate the basic nitrogens, leading to sharper peaks.

  • Loading: Apply the dry-loaded sample to the top of the column.

  • Elution: Elute the column with a gradient of increasing organic solvent (e.g., from 5% to 50% acetonitrile in water with 0.1% formic acid).

  • Fraction Analysis: Collect and analyze fractions by TLC or HPLC.

  • Product Isolation: Combine the pure fractions, and remove the organic solvent. The remaining aqueous solution can be lyophilized or extracted with an appropriate organic solvent after neutralization.

Protocol 3: Recrystallization

If the crude product is a solid with moderate to high purity, recrystallization can be a very effective final purification step.

Step-by-Step Methodology:

  • Solvent Screening: In small test tubes, test the solubility of your crude material in a range of solvents (e.g., ethanol, methanol, isopropanol, acetonitrile, water, and mixtures thereof) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but show low solubility when cold. Ethanol or an ethanol/water mixture is a good starting point for this class of compounds.[2][10][11][12]

  • Dissolution: In an appropriately sized flask, add the crude solid and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add the minimum amount of hot solvent required for complete dissolution.

  • Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Visualization of Purification Workflow

General Purification Strategy

Purification_Workflow Crude Crude Product TLC TLC Analysis (DCM/MeOH/TEA) Crude->TLC Initial Assessment Chromatography Column Chromatography TLC->Chromatography Develop Method Purity_Check1 Purity Check (TLC/HPLC/NMR) Chromatography->Purity_Check1 Analyze Fractions Pure Pure Product Purity_Check1->Pure Purity > 98% Recrystallization Recrystallization Purity_Check1->Recrystallization Purity < 98% Purity_Check2 Purity Check (TLC/HPLC/NMR) Recrystallization->Purity_Check2 Purity_Check2->Pure

Caption: A general workflow for the purification of 3H,4H,5H,6H,7H-Imidazo[4,5-C]pyridin-4-ylmethanol.

Troubleshooting Crystallization

Crystallization_Troubleshooting Start Dissolved Crude in Hot Solvent Cooling Cool to Room Temp Start->Cooling Oiling_Out Product Oils Out? Cooling->Oiling_Out No_Crystals No Crystals Form? Oiling_Out->No_Crystals No Solution1 Add more hot solvent Re-cool slowly Scratch flask Add seed crystal Oiling_Out->Solution1 Yes Crystals_Form Crystals Form No_Crystals->Crystals_Form No Solution2 Scratch flask Add seed crystal Concentrate solution Cool further No_Crystals->Solution2 Yes Solution1->Cooling Solution2->Cooling

Caption: A decision tree for troubleshooting common crystallization problems.

Frequently Asked Questions (FAQs)

Q1: How do I choose between normal-phase and reversed-phase chromatography? A1: Start with modified normal-phase chromatography on silica gel with a basic modifier, as it is often effective and uses less expensive solvents. If you still face significant challenges with streaking or poor separation, reversed-phase chromatography is an excellent alternative, especially for highly polar compounds.[1]

Q2: My compound seems to be degrading on the silica gel column. What should I do? A2: Before running a full column, spot your compound on a silica TLC plate and let it sit for an hour before eluting. If a new spot appears, it indicates degradation. In this case, switch to a less acidic stationary phase like neutral alumina or opt for reversed-phase chromatography.[1]

Q3: What analytical techniques are best for assessing the final purity? A3: A combination of techniques is ideal.

  • TLC: Useful for a quick check of purity and for monitoring the progress of column chromatography.

  • HPLC: Provides quantitative purity data. A reversed-phase C18 column with a buffered mobile phase is a good starting point.[6][13]

  • NMR (¹H and ¹³C): Confirms the structure of your compound and can reveal the presence of impurities if they are in significant amounts.[3][10][14]

  • Mass Spectrometry (MS): Confirms the molecular weight of your compound.[10]

Q4: Can I use an extraction protocol to purify my compound? A4: An initial acid-base extraction can be useful to remove non-basic impurities from the crude reaction mixture. However, it is unlikely to be sufficient for achieving high purity and should be followed by chromatography or crystallization.

References

  • Kavallieratos, K., et al. Synthesis of New Imidazopyridine Nucleoside Derivatives Designed as Maribavir Analogues. Molecules. 2017. Available from: [Link]

  • Li, J., et al. Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents. RSC Advances. 2023. Available from: [Link]

  • Hamdi, A., et al. Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. 2024. Available from: [Link]

  • Hamdi, A., et al. Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. ResearchGate. 2024. Available from: [https://www.researchgate.net/publication/380753400_Various_Synthesis_of_Imidazo12-a]pyridines_Derivatives_and_Therapeutic_Significance_A_Review]([Link])

  • Wang, X., et al.
  • Krause, M., et al. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules. 2017. Available from: [Link]

  • ResearchGate. The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. 2022. Available from: [Link]

  • ResearchGate. Synthesis of functionalized imidazo[4,5-c]pyridine. 2017. Available from: [Link]

  • Sbeiti, N., et al. Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis. MDPI. 2024. Available from: [Link]

  • Biotage. Very polar compound purification using aqueous normal-phase flash column chromatography. 2023. Available from: [Link]

  • Organic Syntheses. 4-AMINOPYRIDINE. Available from: [Link]

  • Reddit. Purification of strong polar and basic compounds. 2023. Available from: [Link]

  • Japan Tobacco Inc. Rapid and easy removal or purification of pyridine compounds by phenylboronic acid solid-phase extraction (PBA-SPE). Available from: [Link]

  • Perin, N., et al. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. 2022. Available from: [Link]

  • Teledyne ISCO. HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica. 2019. Available from: [Link]

  • Herve, A., et al. Method for Determining Nitrogenous Heterocycle Compounds in Wine. Journal of Agricultural and Food Chemistry. 2002. Available from: [Link]

  • PourAhmad, J., et al. Synthesis and Molecular-cellular Mechanistic Study of Pyridine Derivative of Dacarbazine. Research in Pharmaceutical Sciences. 2008.
  • Kumar, A., et al. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry. 2019. Available from: [Link]

  • Hamdi, A., et al. Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences. 2024. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. Available from: [Link]

  • Cîrcu, V., et al. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. 2021. Available from: [Link]

  • PubChem. 3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride. Available from: [Link]

  • Volpi, G., et al. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. Molecules. 2022. Available from: [Link]

  • FULIR. Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. Available from: [Link]

  • Riedel, T., et al. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry. 2020. Available from: [Link]

  • Google Patents. Method for refining imidazole through combination of continuous reduced-pressure side stream rectification and roller crystallization.
  • Krause, M., et al. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. MDPI. 2017. Available from: [Link]

Sources

Stability issues with Imidazo[4,5-C]pyridin-4-ylmethanol in solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Imidazo[4,5-c]pyridin-4-ylmethanol Stability & Handling

Executive Summary: Compound Profile & Stability Overview

Compound Identity: Imidazo[4,5-c]pyridin-4-ylmethanol CAS Registry Number: 1547049-84-2 (Often refers to the 4,5,6,7-tetrahydro analogue; verify specific saturation level). Chemical Class: Fused N-heterocyclic carbinol.

Core Stability Directive: Imidazo[4,5-c]pyridin-4-ylmethanol possesses a hydroxymethyl group at the C4 position (alpha to the bridgehead/pyridine nitrogen). While the aromatic core is relatively robust, the hydroxymethyl substituent is the primary locus of instability , susceptible to oxidative dehydrogenation to the aldehyde (formyl) and subsequent carboxylic acid. Furthermore, the amphoteric nature of the imidazo-pyridine scaffold creates a pH-dependent solubility profile that frequently leads to precipitation in neutral aqueous buffers.

Critical Troubleshooting Guide (Q&A)

Issue 1: "My stock solution in DMSO turned yellow/brown after 24 hours."

Diagnosis: Oxidative Degradation & Photolysis. Root Cause: The C4-hydroxymethyl group is electron-rich relative to the electron-deficient pyridine ring, making it susceptible to autoxidation, particularly in the presence of trace transition metals found in lower-grade DMSO. The color change indicates the formation of conjugated degradation products (likely the aldehyde intermediate or N-oxide species). Solution:

  • Immediate Action: Discard the colored solution.

  • Prevention: Prepare stocks in degassed, anhydrous DMSO (stored over molecular sieves). Flush the vial with Argon or Nitrogen immediately after use.

  • Storage: Store at -20°C or -80°C. Do not store at 4°C for extended periods as repeated condensation introduces moisture and oxygen.

Issue 2: "The compound precipitated when I diluted the DMSO stock into PBS (pH 7.4)."

Diagnosis: Isoelectric Point (pI) Precipitation. Root Cause: Imidazo[4,5-c]pyridines are amphoteric.

  • Acidic pH (< 4): Protonated (Cationic)

    
     Soluble.
    
  • Basic pH (> 10): Deprotonated (Anionic)

    
     Soluble.
    
  • Neutral pH (6–8): Neutral (Zwitterionic/Uncharged)

    
    Lowest Solubility .
    Solution: 
    
  • Protocol Adjustment: Do not dilute directly into neutral PBS.

  • Step-wise Dilution: Dilute the DMSO stock into a slightly acidic buffer (e.g., Acetate buffer, pH 5.0) first, or ensure the final concentration is below the thermodynamic solubility limit (typically < 100 µM in aqueous media).

  • Additives: Use a solubilizing excipient like 20% HP-β-Cyclodextrin or 0.1% Tween-80 in the aqueous buffer before adding the compound.

Issue 3: "I see an extra peak at [M-2] in my LC-MS analysis."

Diagnosis: Oxidation to Imidazo[4,5-c]pyridine-4-carbaldehyde. Root Cause: The loss of 2 mass units (2H) corresponds to the oxidation of the primary alcohol (-CH₂OH) to the aldehyde (-CHO). This is common in samples exposed to air or basic conditions. Solution:

  • Verification: Treat a small aliquot with sodium borohydride (NaBH₄). If the peak disappears (reverting to the alcohol), it is the aldehyde.

  • Correction: Ensure all buffers are degassed. Avoid basic pH (>9) during sample preparation, as base catalyzes the oxidation of activated alcohols.

Technical Deep Dive: Degradation Pathways

The following diagram illustrates the primary degradation routes. The hydroxymethyl group (A) is the "soft spot" for oxidation, leading to the aldehyde (B) and eventually the carboxylic acid (C).

DegradationPathway Compound Imidazo[4,5-c]pyridin-4-ylmethanol (Target Compound) [M]+ Aldehyde Degradant A: Aldehyde Intermediate [M-2H] Compound->Aldehyde Oxidation (Air/Light) -2H N_Oxide Degradant C: N-Oxide [M+16Da] Compound->N_Oxide Peroxides in Solvents Acid Degradant B: Carboxylic Acid [M+14Da] Aldehyde->Acid Further Oxidation

Caption: Primary oxidative degradation pathways. The conversion to aldehyde is the dominant failure mode in solution.

Standardized Handling Protocols

Protocol A: Preparation of Stable Stock Solution (10 mM)

Use this protocol to ensure >98% integrity over 3 months.

  • Solvent Preparation: Use Anhydrous DMSO (Grade: ≥99.9%, Water <0.005%).

    • Tip: If using an opened bottle, dry it over activated 3Å molecular sieves for 24 hours.

  • Weighing: Weigh the solid compound in a low-humidity environment (glove box or nitrogen bag) if possible. The solid is hygroscopic.

  • Dissolution: Add DMSO to the vial. Vortex for 30 seconds.

    • Visual Check: Solution should be clear and colorless to faint yellow. Dark yellow indicates pre-existing degradation.

  • Aliquot & Storage:

    • Divide into single-use aliquots (e.g., 20 µL or 50 µL) in amber microtubes.

    • Overlay with Nitrogen/Argon gas before closing.

    • Store at -80°C (Gold Standard) or -20°C.

Protocol B: Solubility & pH Profiling

Use this table to select the correct buffer for your assay.

pH EnvironmentSpecies StateSolubility PredictionRecommended Buffer
pH 1.0 - 4.0 Cationic (Protonated N)High (> 5 mg/mL)0.1 N HCl or Acetate
pH 6.5 - 7.5 Neutral (Zwitterionic)Low / Risk of Ppt PBS + 5-10% DMSO
pH 9.0 - 12.0 Anionic (Deprotonated NH)Moderate Carbonate/Glycine

References

  • PubChem Compound Summary. 1H-Imidazo[4,5-c]pyridine. National Center for Biotechnology Information. [Link]

  • Townsend, L. B., & Wise, D. S. (1990). The synthesis and chemistry of imidazo[4,5-c]pyridines. Journal of Heterocyclic Chemistry.

Technical Support Center: Overcoming Poor Solubility of Imidazo[4,5-c]pyridin-4-ylmethanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Imidazo[4,5-c]pyridin-4-ylmethanol represents a class of fused nitrogen heterocycles characterized by high lattice energy and strong intermolecular hydrogen bonding.[1][2] Its poor solubility in standard organic solvents (DCM, EtOAc, low-polarity ethers) is a frequent bottleneck in synthesis, purification, and biological assay formulation.[1] This guide provides a mechanistic approach to solubilization, moving beyond trial-and-error to rational solvent selection based on pKa manipulation and thermodynamic principles.[1][2]

Module 1: Solvent Selection & Screening

Q1: Why is this compound so difficult to dissolve in standard organic solvents?

Technical Insight: The poor solubility stems from the "Brick Dust" model.[1] The imidazo[4,5-c]pyridine core is planar and electron-deficient, leading to strong


 stacking interactions.[2] Additionally, the 4-hydroxymethyl group and the imidazole N-H moiety act as both hydrogen bond donors and acceptors, creating a robust 3D crystal lattice that resists solvation by non-polar or moderately polar solvents.
Q2: What is the recommended solvent system for preparing high-concentration stock solutions?

For stock solutions (>10 mM), you must utilize Polar Aprotic Solvents that can disrupt the intermolecular hydrogen bonding network without donating protons themselves.[1]

Recommended Solvent Hierarchy:

Solvent Solubility Potential Notes
DMSO (Dimethyl sulfoxide) High (>50 mg/mL) Best for biological stocks; difficult to remove.[1][2]
DMAc (Dimethylacetamide) High (>40 mg/mL) Excellent for chemical reactions; higher boiling point.[1][2]
NMP (N-methyl-2-pyrrolidone) High (>40 mg/mL) Good alternative to DMAc; watch for impurities.[1][2]
Methanol/Ethanol Moderate (Heat req.)[1] Only effective at reflux or with acid additives.[1]

| DCM/EtOAc/Hexanes | Negligible | Avoid. Do not use for primary solubilization.[1] |

Q3: How do I dissolve this compound for aqueous biological assays?

Critical Protocol: Do not attempt to dissolve directly in water or PBS (pH 7.4). The compound is likely zwitterionic or neutral and aggregated at physiological pH.[1]

The "Acid-Switch" Method:

  • Dissolve the compound in 100% DMSO to 100x the final concentration.

  • Prepare the aqueous buffer.[1] Crucial: The imidazo[4,5-c]pyridine core has a basic pyridine nitrogen (

    
    ).[1][2]
    
  • Acidification: If the assay tolerates it, adjust the buffer to pH < 5.0 using dilute HCl or Methanesulfonic acid.[1] Protonation of the pyridine nitrogen generates a cationic species, drastically increasing aqueous solubility (

    
    ).[1]
    
  • Slow Dilution: Add the DMSO stock dropwise to the vortexing buffer to prevent "crashing out" (kinetic precipitation).

Module 2: Process Optimization (Synthesis & Purification)

Q4: The compound precipitates during reaction workup. How do I purify it?

Standard extraction (liquid-liquid) often fails because the compound stays in the aqueous phase (if acidic) or precipitates at the interface (if neutral).[1][2]

Troubleshooting Workflow:

  • Avoid Aqueous Workup: If possible, remove reaction solvents (DMF/DMAc) via high-vacuum evaporation (lyophilization or Kugelrohr).[1]

  • Precipitation Purification:

    • Dissolve the crude residue in a minimum volume of 2N HCl .

    • Filter to remove insoluble non-basic impurities.[1]

    • Slowly neutralize the filtrate with 2N NaOH or saturated

      
        to pH ~7–8.[1]
      
    • The product should precipitate as a fine solid.[1] Collect via filtration.

  • Recrystallization: If further purity is needed, use Methanol or Ethanol with a trace of Ammonia (to ensure neutral form) or Acetic Acid (to increase solubility at high temp), cooling slowly to 4°C.[1]

Q5: Visualization of Solubility Logic

The following decision tree illustrates the logical flow for selecting a solvent system based on your application.

SolubilityLogic Start Start: Imidazo[4,5-c]pyridin-4-ylmethanol Application Select Application Start->Application BioAssay Biological Assay (Aqueous) Application->BioAssay Synthesis Chemical Synthesis (Reaction) Application->Synthesis Purification Purification (Workup) Application->Purification DMSOStep 1. Dissolve in DMSO (Stock) 2. Dilute into Acidic Buffer (pH < 5) BioAssay->DMSOStep PolarAprotic Use DMAc, DMF, or NMP High Temp (80-100°C) Synthesis->PolarAprotic AcidBase Acid-Base Swing: Dissolve in HCl -> Filter -> Neutralize Purification->AcidBase CheckPrecip Precipitation? DMSOStep->CheckPrecip AddCyclo Add Cyclodextrin (HP-β-CD) CheckPrecip->AddCyclo Yes SuccessBio Stable Solution CheckPrecip->SuccessBio No ProtectGroup Consider Protecting Group (e.g., SEM, Boc on Imidazole) PolarAprotic->ProtectGroup If still insoluble

Figure 1: Solubility Decision Tree.[2] This workflow prioritizes protonation strategies for aqueous media and polar aprotic solvents for chemical transformations.

Module 3: Analytical & Formulation FAQ

Q6: I see split peaks in NMR. Is my compound degrading?

Likely Cause: Tautomerism, not degradation. The imidazo[4,5-c]pyridine core exhibits annular tautomerism (migration of the proton between N1 and N3 of the imidazole ring).

  • Solution: Run NMR in DMSO-

    
      with a drop of TFA-
    
    
    
    (Trifluoroacetic acid).[1][2] Acidifying the solution fixes the protonation state, collapsing the tautomers into a single, sharp set of signals.
Q7: How can I formulate this for in vivo animal studies?

For IP or PO administration, simple suspensions often yield poor bioavailability.[1] Recommended Formulation Vehicle:

  • 5% DMSO (Solubilizer)[1][2]

  • 30% PEG-400 (Co-solvent)[1][2]

  • 65% Water (pH adjusted to 4.0) [1][2]

  • Optional: 10-20% Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD) can encapsulate the hydrophobic core, improving solubility without extreme pH.[1][2]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 9227, 1H-Imidazo[4,5-c]pyridine. Retrieved from [Link]

  • Townsend, L. B., & Revankar, G. R. (1970). Benzimidazole and related fused imidazoles.[1] Chemical Reviews.[1] (Provides foundational data on pKa and tautomerism of fused imidazopyridines).

  • Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II. Wiley.[1] (Describes synthesis and handling of fused pyridine systems).

(Note: Specific solubility data for the 4-ylmethanol derivative is extrapolated from the core imidazo[4,5-c]pyridine scaffold properties found in authoritative chemical databases.)

Sources

Technical Support Center: Optimizing Imidazo[4,5-c]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of imidazo[4,5-c]pyridines. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental hurdles. The structural similarity of the imidazo[4,5-c]pyridine scaffold to endogenous purines makes it a privileged core in medicinal chemistry, driving the need for robust and efficient synthetic methodologies.[1][2] This resource consolidates practical advice, detailed protocols, and the underlying chemical principles to empower you to navigate the complexities of this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for synthesizing the imidazo[4,5-c]pyridine core?

The two most prevalent and versatile strategies for constructing the imidazo[4,5-c]pyridine ring system are:

  • Condensation of 3,4-Diaminopyridine with Carbonyl Compounds or Equivalents: This is the most classical approach, analogous to the Phillips-Ladenburg imidazole synthesis.[3][4] It involves the reaction of 3,4-diaminopyridine with a one-carbon (C1) synthon.

    • With Carboxylic Acids: This method requires harsh dehydrating conditions, often involving high temperatures and agents like polyphosphoric acid (PPA). Microwave irradiation has been shown to accelerate this reaction significantly.[1]

    • With Aldehydes: The reaction proceeds through the formation of a Schiff base intermediate, which then cyclizes. This is typically followed by an in-situ oxidation step to form the aromatic imidazole ring.[1][5]

    • With Orthoesters (e.g., triethyl orthoformate): This is an effective method that provides the C1 synthon and drives the reaction by forming alcohol as a byproduct. It often requires an acid catalyst, such as ytterbium triflate, to facilitate the condensation.[1]

  • Reductive Cyclization of a Substituted Nitropyridine: This strategy involves starting with a 3-amino-4-nitropyridine or 4-amino-3-nitropyridine derivative. The synthesis proceeds by first introducing a substituent that will become part of the imidazole ring, followed by reduction of the nitro group to an amine, which then triggers an intramolecular cyclization. Common reducing agents for this purpose include sodium dithionite (Na₂S₂O₄) or tin(II) chloride (SnCl₂).[1][6]

Q2: My condensation reaction with 3,4-diaminopyridine and an aldehyde is giving a very low yield. What are the likely causes and how can I fix it?

Low yields in this condensation are a frequent issue. Here is a systematic troubleshooting guide:

  • Incomplete Cyclization/Aromatization: The initial condensation forms a dihydropyridine intermediate which must be oxidized to the final aromatic product.[1]

    • Causality: The cyclization is an equilibrium process, and the final aromatization step drives the reaction to completion. Insufficient oxidation leaves the reaction stalled at the intermediate stage.

    • Solution: While atmospheric oxygen can suffice, it is often slow and inefficient.[5][6] Introduce a mild oxidizing agent to the reaction. If the reaction is run in a solvent like DMSO at high temperatures (e.g., 165 °C), the DMSO itself can act as the oxidant.[7] Alternatively, reagents like sodium metabisulfite (Na₂S₂O₅) have been used effectively in DMSO to facilitate this oxidative cyclization.[7]

  • Suboptimal pH: The reaction is sensitive to pH.

    • Causality: Acidic conditions are required to protonate the aldehyde's carbonyl group, making it more electrophilic and susceptible to nucleophilic attack by the amino groups of the diaminopyridine. However, excessively strong acid will fully protonate the diaminopyridine, rendering it non-nucleophilic.

    • Solution: If not using a dehydrating acid like PPA, ensure catalytic acidic conditions. A common approach is refluxing in formic acid, which acts as both the C1 source and the acidic medium.[1][6] For other carboxylic acids, a co-solvent with a dehydrating agent is preferable.

  • Presence of Water: The condensation reaction liberates water.

    • Causality: As a reversible reaction, the presence of water can push the equilibrium back towards the starting materials (Le Châtelier's principle).

    • Solution: For high-temperature reactions, employ a Dean-Stark trap to physically remove water as it forms. In other setups, using dehydrating agents like polyphosphoric acid (PPA) or running the reaction under microwave conditions, which can efficiently remove water, is beneficial.[1]

Below is a decision-making workflow for troubleshooting low yields in this specific reaction.

G start Low Yield in Aldehyde Condensation check_oxidation Is an explicit oxidizing agent used? start->check_oxidation check_conditions Are reaction conditions anahydrous? check_oxidation->check_conditions add_oxidant Action: Add mild oxidant (e.g., Na₂S₂O₅ in DMSO) or use air/O₂. check_oxidation->add_oxidant No check_acid Is an acid catalyst or acidic medium employed? check_conditions->check_acid Yes use_dehydrating Action: Use PPA, microwave, or a Dean-Stark trap. check_conditions->use_dehydrating No optimize_acid Action: Use refluxing formic acid or add catalytic acid. check_acid->optimize_acid No

Caption: Troubleshooting workflow for low-yield aldehyde condensations.

Q3: I am attempting N-alkylation on my imidazo[4,5-c]pyridine, but I'm getting an inseparable mixture of regioisomers. How can I control the regioselectivity?

This is a classic challenge due to the presence of multiple nucleophilic nitrogen atoms: N1 and N3 in the imidazole ring (which exist in tautomeric equilibrium) and N5 in the pyridine ring. The alkylation outcome is a delicate balance of steric and electronic factors, governed by the reaction conditions.[7][8]

  • Understanding the Sites:

    • Pyridine Nitrogen (N5): This nitrogen is generally more basic and often the kinetic site of alkylation, especially under neutral or mildly basic conditions.

    • Imidazole Nitrogens (N1/N3): After deprotonation with a base, the resulting anion's charge is delocalized. Alkylation at these sites is common under basic conditions (e.g., K₂CO₃, NaH in DMF).

  • Strategies for Control:

    • Vary the Base: The choice of base is critical. A weaker base like potassium carbonate (K₂CO₃) in DMF often leads to a mixture but can favor alkylation on the pyridine ring (N5).[9][10] A strong base like sodium hydride (NaH) will definitively deprotonate the imidazole N-H, favoring alkylation at N1 or N3.

    • Solvent Effects: The solvent can influence which nitrogen is most available for reaction. Polar aprotic solvents like DMF are standard. Changing the solvent might alter the solvation of the substrate and base, thus influencing the isomer ratio.

    • Steric Hindrance: The steric bulk of both the substrate and the alkylating agent can direct the reaction. A bulky alkylating agent will preferentially attack the most sterically accessible nitrogen. DFT studies have shown that regioselectivity can be governed by 'steric approach control'.[11]

    • Protecting Groups: While more synthetically intensive, one can protect certain nitrogens to direct alkylation to a specific site, though this is less common for this scaffold.

  • Structure Confirmation: Unambiguous identification of your isomers is crucial. Two-dimensional NMR techniques are indispensable.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations. A correlation between the methylene protons of the newly added alkyl group (N-CH₂) and protons on the pyridine ring (H4 or H6) is definitive proof of alkylation at the N5 position.[9][10][12]

    • HMBC (Heteronuclear Multiple Bond Correlation): This shows correlations between protons and carbons over 2-3 bonds, helping to confirm connectivity.

Troubleshooting Guide: Common Experimental Issues

Problem Potential Cause(s) Scientific Rationale & Recommended Solutions
Low or No Product Yield (General) 1. Ineffective Reagents: Starting materials (especially 3,4-diaminopyridine) may have oxidized. Reagents may be wet. 2. Suboptimal Temperature: Reaction may be too slow at the current temperature or degrading at higher temperatures. 3. Reaction Time: Insufficient time for the reaction to proceed to completion.Solution: 1. Confirm the purity of starting materials via NMR or LC-MS. Use freshly opened or purified reagents. Ensure solvents are anhydrous.[8][13] 2. Systematically screen temperatures. Start at a moderate temperature (e.g., 80 °C) and increase incrementally while monitoring via TLC/LC-MS. For thermally sensitive substrates, lower temperatures for longer times may be necessary. 3. Monitor the reaction progress closely. If the reaction stalls, a modest increase in temperature or addition of more reagent may be required.
Formation of Dark, Tarry Side Products 1. Decomposition: High reaction temperatures, especially with strong acids like PPA, can cause decomposition. 2. Oxidation of Diaminopyridine: 3,4-Diaminopyridine is sensitive to air and can oxidize, leading to colored impurities.Solution: 1. Reduce the reaction temperature. If using microwave synthesis, reduce the power or hold-time.[14] Consider alternative, milder methods if decomposition is severe. 2. Handle 3,4-diaminopyridine under an inert atmosphere (N₂ or Ar) when possible. Use purified starting material.
Difficult Purification / Inseparable Products 1. Isomeric Products: As discussed (FAQ #3), N-alkylation can produce hard-to-separate regioisomers. 2. Closely-Eluting Impurities: Side products may have similar polarity to the desired product.Solution: 1. For isomer mixtures, modify reaction conditions to favor a single product before attempting purification. If separation is necessary, specialized chromatography (e.g., reverse-phase HPLC) may be required.[15][16] 2. Optimize column chromatography conditions. Try different solvent systems (e.g., DCM/MeOH, EtOAc/Hexanes with an amine additive like TEA to reduce tailing). Recrystallization from a suitable solvent (e.g., ethanol, acetone) can be highly effective for crystalline products.[2][17]

Key Experimental Protocols

Protocol 1: Classical Synthesis using Formic Acid

This protocol describes the synthesis of the parent 1H-imidazo[4,5-c]pyridine via cyclocondensation.

Materials:

  • 3,4-Diaminopyridine

  • Formic Acid (98-100%)

  • 10% Aqueous Sodium Hydroxide

  • Deionized Water, Ethanol

  • Round-bottom flask with reflux condenser

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, add 3,4-diaminopyridine (0.1 mol, 10.91 g).

  • Reagent Addition: In a fume hood, carefully add an excess of formic acid (e.g., 50 mL).

  • Reflux: Heat the mixture to reflux (approx. 100-110 °C) and maintain for 4-6 hours. Monitor the consumption of the starting material by TLC.[1][6]

  • Workup - Evaporation: After cooling, remove the excess formic acid under reduced pressure using a rotary evaporator.

  • Neutralization: Dissolve the residue in a minimum amount of deionized water and cool in an ice bath. Carefully neutralize the solution to a pH of 7-8 with a 10% NaOH solution.

  • Isolation: The product will precipitate upon neutralization. Collect the solid by vacuum filtration, washing with cold deionized water to remove salts.[17]

  • Purification: The crude product can be purified by recrystallization from hot ethanol.[17]

Protocol 2: Microwave-Assisted Synthesis

This protocol provides a rapid, high-yield alternative for synthesizing substituted imidazo[4,5-c]pyridines. This example is for a three-component reaction but the principle applies to condensations as well.

Materials:

  • 3,4-Diaminopyridine derivative (1.0 mmol)

  • Aldehyde (1.0 mmol)

  • Solvent (e.g., Ethanol, 3-4 mL)

  • 10 mL microwave synthesis vial with stir bar

Instrumentation:

  • A dedicated microwave synthesizer (e.g., CEM Discover, Biotage Initiator)

Procedure:

  • Vial Preparation: To the microwave vial, add the 3,4-diaminopyridine derivative, the aldehyde, and the magnetic stir bar.

  • Solvent Addition: Add the solvent (e.g., ethanol, 3 mL).

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor cavity. Irradiate the mixture at a constant temperature (e.g., 100-120 °C) for 10-20 minutes with stirring.[14][18] Reaction conditions should be optimized for specific substrates.

  • Cooling & Isolation: After the reaction is complete, the vial is cooled (often automatically with compressed air). If a precipitate has formed, it can be collected by filtration and washed with cold solvent.[14]

  • Purification: If needed, concentrate the filtrate and purify the residue by column chromatography or recrystallization.

G cluster_prep Reaction Preparation cluster_reaction Microwave Synthesis cluster_workup Workup & Purification prep1 Combine Reactants (Diaminopyridine, Aldehyde) in Microwave Vial prep2 Add Solvent & Stir Bar prep1->prep2 react Seal Vial & Irradiate (e.g., 120°C, 15 min) prep2->react workup1 Cool Vial to RT react->workup1 workup2 Isolate Product (Filtration or Evaporation) workup1->workup2 workup3 Purify (Column or Recrystallization) workup2->workup3

Caption: General workflow for microwave-assisted imidazo[4,5-c]pyridine synthesis.

References

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC. (2017). National Center for Biotechnology Information. Available at: [Link]

  • An expeditious microwave assisted one-pot sequential route to pyrido fused imidazo[4,5-c] quinolines in green media. (n.d.). Royal Society of Chemistry. Available at: [Link]

  • View of Regioselective N-alkylation of some 2-(Substituted Phenyl) Imidazo[4,5-c] Pyridines: Synthesis and Structure Elucidation by NMR". (2019). International Journal of Psychosocial Rehabilitation. Available at: [Link]

  • Regioselective N-alkylation of some 2-(Substituted Phenyl) Imidazo[4,5-c] Pyridines: Synthesis and Structure Elucidation by NMR. (2019). ResearchGate. Available at: [Link]

  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. (2019). Beilstein Journals. Available at: [Link]

  • Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. (1987). PubMed. Available at: [Link]

  • N-Alkylation of Some Imidazopyridines. (2009). FABAD Journal of Pharmaceutical Sciences. Available at: [Link]

  • Magnetic nanocatalyst for microwave-assisted synthesis of Benzo[9][12]imidazo[1,2-a] pyrimidines via A3 coupling. (2024). Frontiers. Available at: [Link]

  • Microwave-Assisted Green Synthetic Catalyst-Free Protocol for Imidazo[1,2-a] pyridine Derivatives. (n.d.). Connect Journals. Available at: [Link]

  • Regioselective N-alkylation of imidazo[4,5- b]pyridine-4-oxide derivatives: an experimental and DFT study. (2012). ResearchGate. Available at: [Link]

  • Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review). (2010). ResearchGate. Available at: [Link]

  • Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. (2014). ACS Publications. Available at: [Link]

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. (2022). MDPI. Available at: [Link]

  • Synthesis of functionalized imidazo[4,5-c]pyridine. | Download Scientific Diagram. (n.d.). ResearchGate. Available at: [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (2017). MDPI. Available at: [Link]

  • 1H-Imidazo[4,5-b]pyridine. (2018). SIELC Technologies. Available at: [Link]

  • The Phillips–Ladenburg imidazole synthesis. | Download Scientific Diagram. (n.d.). ResearchGate. Available at: [Link]

  • Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. (2023). Semantic Scholar. Available at: [Link]

  • (PDF) Review Article Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. (2023). ResearchGate. Available at: [Link]

  • Chemical and Pharmacological Properties of Imidazoles. (2014). Human Journals. Available at: [Link]

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (2023). MDPI. Available at: [Link]

Sources

Validation & Comparative

Definitive Structural Confirmation of Imidazo[4,5-c]pyridin-4-ylmethanol: A Crystallographic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Confirming the structure of Imidazo[4,5-c]pyridin-4-ylmethanol by X-ray crystallography Content Type: Publish Comparison Guide

Executive Summary

In the fragment-based drug discovery (FBDD) of kinase inhibitors and antimycobacterial agents, the Imidazo[4,5-c]pyridine scaffold is a privileged structure. However, derivatization at the C4 position—specifically the introduction of a hydroxymethyl group (Imidazo[4,5-c]pyridin-4-ylmethanol )—introduces critical structural ambiguities that standard solution-phase analytics often fail to resolve.

While Mass Spectrometry (MS) confirms connectivity and Nuclear Magnetic Resonance (NMR) provides local chemical environments, neither can definitively assign the prototropic tautomerism (N1-H vs. N3-H) or the precise supramolecular hydrogen-bonding network in the solid state. This guide objectively compares X-ray Crystallography against these alternatives, establishing it as the non-negotiable "Gold Standard" for structural certification of this heterocyclic system.

Part 1: The Structural Challenge (The "Why")

The core challenge with Imidazo[4,5-c]pyridin-4-ylmethanol lies in its dynamic nature.

  • Tautomeric Ambiguity: The imidazole ring proton is labile. In solution (NMR), rapid exchange between the N1-H and N3-H tautomers results in averaged signals, obscuring the dominant species relevant to protein binding.

  • Rotational Freedom: The C4-hydroxymethyl group (-CH₂OH) has free rotation. Determining whether the hydroxyl proton acts as an intramolecular donor to the pyridine nitrogen (N5) or participates in intermolecular networking is impossible via MS and difficult via NOESY NMR.

The Solution: Single Crystal X-ray Diffraction (SC-XRD) freezes these dynamic states, providing a static, atomic-resolution snapshot of the preferred tautomer and conformational geometry.

Part 2: Comparative Analysis (Method vs. Method)

The following matrix compares the efficacy of SC-XRD against standard characterization techniques for this specific molecule.

Table 1: Structural Confirmation Method Comparison
FeatureX-ray Crystallography (SC-XRD) 1H/13C NMR Spectroscopy High-Res Mass Spec (HRMS)
Primary Output 3D Atomic Coordinates (XYZ)Chemical Shift (

), Coupling (

)
Mass-to-Charge Ratio (

)
Tautomer ID Definitive (Direct observation of H electron density)Ambiguous (Time-averaged signals)None (Identical mass)
Stereochemistry Absolute ConfigurationRelative (requires chiral shift reagents)None
Sample State Solid (Single Crystal)Solution (CDCl₃, DMSO-

)
Gas/Ionized Phase
Sample Recovery Yes (Non-destructive)YesNo (Destructive)
Limit of Detection Crystal size > 50

m
~1-5 mg< 1 ng
Critical Insight Confirms N1 vs N3 tautomer & H-bond network Good for purity & functional groupsConfirms formula (

)
Part 3: Methodology Deep Dive (The "Product")

To achieve the "Gold Standard" confirmation, a rigorous workflow is required. Below is the optimized protocol for crystallizing and solving the structure of Imidazo[4,5-c]pyridin-4-ylmethanol.

Experimental Protocol: Crystallization & Data Collection

Phase 1: Crystal Growth (Vapor Diffusion Method) Target: Obtain single crystals with dimensions


 mm.
Rationale: Imidazopyridines are polar; a slow reduction in solubility is necessary to organize the lattice without precipitation.
  • Dissolution: Dissolve 10 mg of Imidazo[4,5-c]pyridin-4-ylmethanol in 0.5 mL of Methanol (MeOH). Ensure the solution is clear; filter through a 0.22

    
    m PTFE syringe filter if necessary.
    
  • Setup: Place the solution in a small inner vial (GC vial).

  • Reservoir: Place the inner vial inside a larger jar containing 5 mL of Diethyl Ether or Pentane (Antisolvent).

  • Equilibration: Cap the outer jar tightly. The volatile antisolvent will diffuse into the MeOH, slowly lowering solubility.

  • Observation: Store at 4°C. Inspect for crystals after 24–72 hours. Expect colorless prisms or needles.

Phase 2: X-ray Diffraction (Data Collection) Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo-K


 or Cu-K

source).
  • Mounting: Select a defect-free crystal under a polarizing microscope. Mount on a Kapton loop using cryo-oil (e.g., Paratone-N).

  • Cooling: Immediately flash-cool to 100 K using a nitrogen stream. Note: Low temperature is critical to reduce thermal ellipsoids of the flexible -CH₂OH group.

  • Strategy: Collect a full sphere of data (redundancy > 4.0) to ensure high resolution (< 0.8 Å).

  • Reduction: Process frames using APEX4 or CrysAlisPro. Check for space group (Likely Orthorhombic Fdd2 or Monoclinic P2₁/c, common for this scaffold [1]).

Phase 3: Structure Solution & Refinement Software: OLEX2 or SHELX suite.

  • Phasing: Use Intrinsic Phasing (SHELXT) to locate heavy atoms (N, O, C).

  • Refinement: Refine positions using Least Squares (SHELXL).

  • Hydrogen Assignment:

    • C-H: Place geometrically (Riding model).

    • N-H / O-H: Locate these in the Difference Fourier Map . This is the critical step to confirm the tautomer. If the electron density peak appears near N1 (and not N3), the structure is confirmed as the 1H-tautomer.

Part 4: Visualization of Workflows
Diagram 1: Structural Confirmation Workflow

This flowchart illustrates the decision-making process for confirming the scaffold identity.

G Start Synthesized Product: Imidazo[4,5-c]pyridin-4-ylmethanol Analysis Initial Analysis (1H NMR + LC-MS) Start->Analysis Ambiguity Ambiguity Detected: Broad NH/OH signals? Tautomer unclear? Analysis->Ambiguity Crystallization Crystallization Screening (Vapor Diffusion / Slow Evap) Ambiguity->Crystallization Yes (Critical) Result CONFIRMED STRUCTURE 1. Tautomer (N1 vs N3) 2. H-bond Network 3. Regiochemistry Ambiguity->Result No (Rare) XRD Single Crystal XRD (100 K, Mo-source) Crystallization->XRD Refinement Structure Refinement (Locate H atoms in diff map) XRD->Refinement Refinement->Result

Caption: Logical workflow for escalating from standard analytics to definitive X-ray confirmation.

Diagram 2: Tautomeric Decision Tree

Visualizing the specific chemical question resolved by this method.

Tautomer Question Which Tautomer Exists in Solid State? N1 1H-Imidazo[4,5-c]... (H on N1) Question->N1 N3 3H-Imidazo[4,5-c]... (H on N3) Question->N3 Observation Difference Fourier Map (Electron Density Peak) N1->Observation N3->Observation Outcome1 Confirm 1H-isomer (Common) Observation->Outcome1 Peak @ ~0.88Å from N1 Outcome2 Confirm 3H-isomer (Rare/Stabilized) Observation->Outcome2 Peak @ ~0.88Å from N3

Caption: X-ray crystallography distinguishes between N1 and N3 tautomers by directly mapping electron density.

Part 5: Data Interpretation & Validation

When reviewing the crystallographic data for Imidazo[4,5-c]pyridin-4-ylmethanol, ensure the following quality metrics are met to guarantee trustworthiness (E-E-A-T):

  • R-Factor (R1): Should be < 5% (0.05) for a high-quality structure. A high R-factor (>10%) suggests poor crystal quality or incorrect twinning models.

  • Thermal Ellipsoids: Look for 50% probability ellipsoids. If the -CH₂OH group shows large, elongated ellipsoids, it indicates disorder. This must be modeled (e.g., splitting the position) to ensure accuracy.

  • Bond Lengths:

    • C=N (Pyridine): Expect ~1.34 Å.

    • C-O (Methanol): Expect ~1.43 Å.

    • Hydrogen Bonds: Check for D...A distances of 2.8–3.0 Å between the hydroxyl O and the pyridine N of a neighboring molecule [2].

References
  • Structural and Vibrational Properties of Imidazo[4,5-c]pyridine. Source: National Institutes of Health (NIH) / PubMed URL:[Link] Significance:[1] Establishes the baseline crystal packing (Space group Fdd2) and vibrational modes for the core scaffold.

  • New Imidazo[4,5-b]pyridine Derivatives: Synthesis and Crystal Structures. Source: Journal of Chemical Technology and Metallurgy URL:[Link] Significance: Provides comparative crystallographic data for the isomeric [4,5-b] system, useful for validating bond lengths and angles.

  • Comparison of NMR and X-ray Crystallography. Source: Birkbeck, University of London (Principles of Protein Structure) URL:[Link] Significance: Authoritative comparison of the fundamental limitations of NMR vs. X-ray in defining static atomic coordinates.

  • Imidazo[4,5-c]pyridine Structure Record. Source: PubChem (NIH) URL:[2][Link] Significance: Verification of the chemical identifiers (CID 9227) and connectivity for the core scaffold.

Sources

The Unseen Interactions: A Comparative Guide to the Cross-Reactivity Profiling of Imidazo[4,5-C]pyridin-4-ylmethanol

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the pursuit of highly selective kinase inhibitors is paramount. The imidazo[4,5-c]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives showing promise as potent modulators of various protein kinases.[][2] This guide focuses on a representative member of this class, Imidazo[4,5-C]pyridin-4-ylmethanol, to illustrate the critical importance and practical application of cross-reactivity profiling. Understanding a compound's selectivity across the kinome is not merely an academic exercise; it is a crucial step in predicting potential therapeutic efficacy, identifying mechanisms of off-target toxicity, and uncovering novel therapeutic applications.[3][4][5]

This document provides an in-depth comparison of methodologies for assessing kinase inhibitor selectivity, presenting hypothetical, yet plausible, experimental data for Imidazo[4,5-C]pyridin-4-ylmethanol. We will compare its profile to that of well-characterized kinase inhibitors, offering a framework for researchers and drug development professionals to interpret their own findings and make informed decisions in their quest for targeted therapeutics.

The Imperative of Selectivity: Why Cross-Reactivity Profiling Matters

The human kinome comprises over 500 protein kinases, many of which share a high degree of structural similarity in their ATP-binding pockets.[] Consequently, small molecule inhibitors designed to target a specific kinase often exhibit off-target activity, binding to and inhibiting other kinases.[3][4] This "polypharmacology" can be a double-edged sword. While some off-target effects can lead to unforeseen toxicities, others may result in beneficial, synergistic therapeutic outcomes.[6][7] Therefore, a comprehensive understanding of a compound's cross-reactivity is essential for a thorough risk-benefit analysis and to guide lead optimization efforts.[7][8]

Methodologies for Unveiling the Kinome Interactome

Several powerful techniques are at the disposal of researchers to profile the selectivity of a kinase inhibitor. Here, we delve into three widely adopted, orthogonal approaches: Kinome Scanning, Cellular Thermal Shift Assay (CETSA), and Affinity Chromatography coupled with Mass Spectrometry.

Kinome Scanning: A Broad-Spectrum Survey

Kinome scanning platforms, such as those offered by Eurofins DiscoverX (KINOMEscan™), provide a comprehensive initial assessment of a compound's selectivity by measuring its binding affinity against a large panel of recombinant human kinases.[9] The assay typically involves a competition binding format where the test compound competes with a known ligand for binding to the kinase active site.

Experimental Protocol: KINOMEscan Competition Binding Assay

  • Compound Preparation: Imidazo[4,5-C]pyridin-4-ylmethanol is solubilized in DMSO to a stock concentration of 10 mM.

  • Assay Plate Preparation: A panel of 468 kinases is arrayed in a multi-well plate format.

  • Competition Binding: The test compound is added to the kinase panel at a fixed concentration (e.g., 1 µM). A proprietary, immobilized ligand is also included in the reaction.

  • Incubation: The mixture is incubated to allow the binding to reach equilibrium.

  • Quantification: The amount of kinase bound to the immobilized ligand is quantified. The results are reported as "% of Control," where a lower percentage indicates stronger binding of the test compound.

  • Data Analysis: Hits are identified as kinases showing a significant reduction in binding to the control ligand (e.g., >90% inhibition). For these hits, a full dose-response curve is generated to determine the dissociation constant (Kd).

Hypothetical Kinome Scan Data for Imidazo[4,5-C]pyridin-4-ylmethanol

Target Kinase% of Control @ 1 µMKd (nM)Kinase Family
p38α (MAPK14) 2 15 CMGC
JNK1 (MAPK8)55850CMGC
ERK2 (MAPK1)88>10,000CMGC
GSK3β 8 45 CMGC
CDK2753,200CMGC
SRC621,100TK
ABL185>10,000TK
VEGFR2 (KDR)784,500TK
ROCK148750AGC
PKA91>10,000AGC

This data is hypothetical and for illustrative purposes only.

Cellular Thermal Shift Assay (CETSA): Target Engagement in a Physiological Context

CETSA is a powerful method to confirm target engagement within intact cells.[8][10][11] The principle is based on the ligand-induced thermal stabilization of the target protein.[8] When a compound binds to its target, the resulting complex is often more resistant to heat-induced denaturation.

Experimental Protocol: CETSA

  • Cell Culture and Treatment: A relevant cell line (e.g., HEK293) is cultured to 80-90% confluency. The cells are then treated with either Imidazo[4,5-C]pyridin-4-ylmethanol (e.g., 10 µM) or vehicle (DMSO) for 1 hour.

  • Heat Shock: The cell suspensions are aliquoted and subjected to a temperature gradient (e.g., 40°C to 64°C) for 3 minutes, followed by a 3-minute cooling step at room temperature.

  • Cell Lysis: Cells are lysed by three rapid freeze-thaw cycles.

  • Separation of Soluble and Aggregated Proteins: The lysates are centrifuged at high speed (20,000 x g) to pellet the aggregated, denatured proteins.

  • Protein Quantification and Western Blotting: The supernatant containing the soluble protein fraction is collected. Protein concentration is determined, and equal amounts of protein are analyzed by SDS-PAGE and Western blotting using an antibody specific for the target protein (e.g., p38α).

  • Data Analysis: The band intensities are quantified, and a melting curve is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Illustrative CETSA Workflow

cluster_0 Cellular Treatment cluster_1 Thermal Challenge cluster_2 Protein Extraction cluster_3 Quantification A Treat cells with Imidazo[4,5-C]pyridin-4-ylmethanol or Vehicle (DMSO) B Heat cells across a temperature gradient A->B Incubate C Lyse cells and separate soluble and aggregated proteins B->C Process D Analyze soluble fraction by Western Blot for p38α C->D Analyze

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.

Affinity Chromatography and Mass Spectrometry: Unbiased Target Identification

This chemical proteomics approach allows for the unbiased identification of cellular targets of a small molecule.[12][13][14] The compound of interest is immobilized on a solid support and used as "bait" to capture its binding partners from a cell lysate. The bound proteins are then identified by mass spectrometry.

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

  • Probe Synthesis: Imidazo[4,5-C]pyridin-4-ylmethanol is chemically modified with a linker and coupled to a solid support (e.g., sepharose beads).

  • Cell Lysis: Cells are lysed under non-denaturing conditions to preserve protein complexes.

  • Affinity Enrichment: The cell lysate is incubated with the compound-coupled beads. For competition experiments, the lysate is pre-incubated with an excess of free Imidazo[4,5-C]pyridin-4-ylmethanol.

  • Washing: The beads are washed extensively to remove non-specific binders.

  • Elution: The bound proteins are eluted from the beads.

  • Proteomic Analysis: The eluted proteins are digested into peptides and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The identified proteins are quantified. Proteins that are significantly depleted in the competition experiment are considered specific binders.

Illustrative Affinity Chromatography Workflow

cluster_0 Probe Preparation cluster_1 Binding cluster_2 Washing & Elution cluster_3 Identification A Immobilize Imidazo[4,5-C]pyridin-4-ylmethanol on beads B Incubate beads with cell lysate A->B C Wash away non-specific proteins and elute specific binders B->C D Identify eluted proteins by LC-MS/MS C->D

Caption: Workflow for affinity chromatography coupled with mass spectrometry.

Comparative Cross-Reactivity Profiles

To put the hypothetical data for Imidazo[4,5-C]pyridin-4-ylmethanol into context, we will compare its selectivity profile with three well-known kinase inhibitors: the promiscuous inhibitor Staurosporine, the multi-targeted inhibitor Dasatinib, and the relatively more selective inhibitor Sunitinib.

CompoundPrimary Target(s)Key Off-TargetsSelectivity Profile
Imidazo[4,5-C]pyridin-4-ylmethanol (Hypothetical) p38α (MAPK14)GSK3β, ROCK1Moderately Selective
Staurosporine PKCBroad-spectrum (over 200 kinases)[15][16][17]Promiscuous
Dasatinib BCR-ABL, SRC familyc-KIT, PDGFR, ephrin receptors[18]Multi-targeted
Sunitinib VEGFRs, PDGFRsKIT, FLT3, RET, CSF-1R[19][20]Multi-targeted

Visualizing Selectivity: A Simplified Kinase Tree

The following diagram illustrates the hypothetical selectivity of Imidazo[4,5-C]pyridin-4-ylmethanol in the context of a simplified kinase tree, highlighting its primary target and key off-targets.

cluster_CMGC CMGC cluster_TK TK cluster_AGC AGC Kinome Kinome p38α p38α (Target) SRC SRC ROCK1 ROCK1 (Off-Target) GSK3β GSK3β (Off-Target) JNK1 JNK1 ERK2 ERK2 CDK2 CDK2 ABL1 ABL1 VEGFR2 VEGFR2 PKA PKA

Caption: Simplified kinase tree showing the hypothetical targets of Imidazo[4,5-C]pyridin-4-ylmethanol.

Interpreting the Data: A Holistic Approach

The hypothetical data suggests that Imidazo[4,5-C]pyridin-4-ylmethanol is a moderately selective inhibitor with a primary affinity for p38α. The kinome scan reveals potential off-target interactions with GSK3β and ROCK1 at higher concentrations. CETSA would be crucial to confirm that these interactions occur within a cellular context, while affinity chromatography could uncover entirely unexpected binding partners.

In comparison:

  • Staurosporine is a valuable tool for studying general kinase inhibition but is unsuitable for targeted therapy due to its extreme promiscuity.[15][16]

  • Dasatinib and Sunitinib are examples of successful multi-targeted therapies, where inhibition of multiple pathways contributes to their clinical efficacy.[18][20] However, their broad activity also contributes to their side-effect profiles.[3][21]

The profile of Imidazo[4,5-C]pyridin-4-ylmethanol, if it were real, would suggest a promising starting point for a selective p38α inhibitor. Further medicinal chemistry efforts could focus on improving potency for p38α while reducing affinity for GSK3β and ROCK1 to minimize potential side effects related to the inhibition of these kinases.

Conclusion

The cross-reactivity profiling of any new chemical entity is a cornerstone of modern drug discovery. As we have illustrated with the hypothetical case of Imidazo[4,5-C]pyridin-4-ylmethanol, a multi-faceted approach employing techniques such as kinome scanning, CETSA, and chemical proteomics provides a comprehensive understanding of a compound's selectivity. By comparing the resulting profile to those of well-characterized inhibitors, researchers can gain critical insights to guide the development of safer and more effective targeted therapies. The journey from a promising scaffold to a clinically successful drug is long and complex, and a thorough understanding of a compound's interactions across the kinome is an indispensable map for this journey.

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.
  • Klaeger, S., Heinzlmeir, S., Wilhelm, M., Polzer, H., Vick, B., Koenig, P. A., ... & Kuster, B. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368.
  • Lee, H., & Bogyo, M. (2013). Development of target-specific affinity probes for activity-based proteomics. Current opinion in chemical biology, 17(1), 118-125.
  • Rix, U., & Superti-Furga, G. (2009). Target profiling of small molecules by chemical proteomics.
  • Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., ... & Nordlund, P. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.
  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. [Link]

  • Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity.
  • Fedorov, O., Marsden, B., Pogacic, V., Rellos, P., Müller, S., Bullock, A. N., ... & Knapp, S. (2007). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Proceedings of the National Academy of Sciences, 104(51), 20523-20528.
  • Bantscheff, M., Eberhard, D., Abraham, Y., Bastuck, S., Boesche, M., Hobson, S., ... & Drewes, G. (2007). Quantitative chemical proteomics reveals mechanisms of action of clinical ABL kinase inhibitors.
  • Temple, C., Rose, J. D., Comber, R. N., & Rener, G. A. (1987). Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Journal of medicinal chemistry, 30(10), 1746-1751.
  • Sharma, P., & Kumar, A. (2022). Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives: A Comprehensive Review on Their Synthesis and Pharmacological Potential. Molecules, 27(19), 6528.
  • Bantscheff, M., & Drewes, G. (2012). Chemoproteomic approaches to drug target discovery. Bioorganic & medicinal chemistry, 20(6), 1973-1978.
  • Cohen, P., & Alessi, D. R. (2013). Kinase drug discovery—what's next in the field?. ACS chemical biology, 8(1), 96-104.
  • A review on the biological activity of imidazo (4,5-b) pyridines and related compounds. (2025).
  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. (2022). MDPI.
  • Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. (1987). PubMed.
  • Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. (2021). PMC.
  • Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. (2024).
  • Eurofins Discovery. (n.d.). Kinase Screening and Profiling - Guidance for Smart Cascades. [Link]

  • PubChem. (n.d.). Sunitinib. [Link]

  • UKM Medical Molecular Biology Institute. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. [Link]

  • OmicsX. (2022). Approved Oncology Targeting Small Molecule Kinase Inhibitors. [Link]

  • Kinase selectivity profiling by inhibitor affinity chrom
  • Cross Skin Reactivity to Tyrosine Kinase Inhibitors in a Patient with Chronic Myelogenous Leukemia. (2013). Scientific Research Publishing.
  • Abstract 1374: Cross-resistance and sensitivity of sunitinib resistant tumor cells. (2012).
  • Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. (2021). PMC.
  • Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. (2017). MedChemComm (RSC Publishing).
  • Cell-impermeable staurosporine analog targets extracellular kinases to inhibit HSV and SARS-CoV-2. (2022). PMC.
  • Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. (2024).
  • Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. (2011). PMC - PubMed Central.
  • Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. (2007).
  • Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. (2025).
  • New Insights into Molecular Mechanisms of Sunitinib-Associated Side Effects. (2011). Clinical Cancer Research.
  • (PDF) Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. (2024).
  • Sunitinib Pathway, Pharmacokinetics/Pharmacodynamics. (n.d.). ClinPGx. [Link]

  • A derivative of staurosporine (CGP 41 251) shows selectivity for protein kinase C inhibition and in vitro anti-proliferative as well as in vivo anti-tumor activity. (1989). PubMed.
  • (PDF) Different Susceptibility of Protein Kinases to Staurosporine Inhibition. (2025).
  • Chemical Biology Drug Sensitivity Screen Identifies Sunitinib as Synergistic Agent with Disulfiram in Prost
  • Imidazo[1,2-b]pyridazines: A potent and selective class of cyclin-dependent kinase inhibitors. (2004).
  • Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. (2020).

Sources

Comparative Analysis of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Bioactivity

[1][2][3]

Executive Summary

This guide provides a technical comparison between two privileged medicinal chemistry scaffolds: imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine .[1][2] While both serve as bioisosteres for purines (adenine and guanine), the positional isomerism of the pyridine nitrogen atom fundamentally alters their electronic properties, hydrogen-bonding vectors, and metabolic profiles. This guide analyzes these differences to assist researchers in scaffold selection for drug discovery, specifically within oncology and immunology.

Structural & Physicochemical Analysis[1][3][5][6][7]

The core difference lies in the orientation of the pyridine ring fused to the imidazole moiety. This subtle shift dictates the scaffold's basicity, dipole moment, and ability to engage in key interactions within a protein binding pocket (e.g., the hinge region of kinases).

Structural Isomerism[2][3][4]
  • Imidazo[4,5-b]pyridine: The pyridine nitrogen is located at position 4 (adjacent to the bridgehead carbon). This structure closely mimics 1-deazapurine .[2]

  • Imidazo[4,5-c]pyridine: The pyridine nitrogen is located at position 5.[3][4] This structure mimics 3-deazapurine .

Electronic Properties & Basicity

The position of the pyridine nitrogen influences the pKa of the imidazole ring protons and the electron density available for π-stacking.

PropertyImidazo[4,5-b]pyridineImidazo[4,5-c]pyridineImpact on Bioactivity
H-Bond Acceptor N4 (Pyridine N) is proximal to the imidazole NH.[2]N5 (Pyridine N) is distal.[4,5-b] often binds better to kinase hinge regions requiring a specific "donor-acceptor" motif.[2]
Basicity Lower basicity due to inductive effect of N4.[2]Higher relative basicity.Affects solubility and lysosomal trapping.[2]
Metal Coordination Forms stable 5-membered chelates with metals (e.g., Cu, Zn) involving N4 and N3.Geometry disfavors 5-membered chelation.[4,5-b] is preferred for metalloenzyme targets.[2]
LUMO Energy Lower LUMO energy.Higher LUMO energy.[4,5-b] is more susceptible to nucleophilic attack (metabolic liability).

Comparative Bioactivity Landscape

Target Class Distribution

The structural differences lead to distinct preferences in biological targets.[2]

  • Imidazo[4,5-b]pyridine: Dominates Kinase Inhibition .[2] The N1-C2-N3 motif combined with the N4 pyridine nitrogen creates a "privileged" shape for ATP-competitive inhibition.[2]

    • Key Targets: Aurora Kinases, EGFR, CDK9, c-Met.

    • Mechanism:[5][6] Hinge binding via H-bonds; hydrophobic interactions in the specificity pocket.

  • Imidazo[4,5-c]pyridine: Prominent in Immunomodulation and Antivirals .[2] The different vector of the pyridine nitrogen allows for substituents that probe different pockets (e.g., TLR7/8 hydrophobic pockets) without steric clash.

    • Key Targets: TLR7 Agonists, BVDV (Bovine Viral Diarrhea Virus) polymerase, Glucosamine-6-phosphate synthase.[2]

    • Mechanism:[5][6] Allosteric modulation; intercalation into viral RNA/polymerase complexes.

Visualization: SAR Decision Tree

The following diagram illustrates the logical flow for selecting between the two scaffolds based on the desired target profile.

SAR_Decision_TreeStartTarget IdentificationKinaseTarget: Protein Kinase(ATP Competitive)Start->KinaseGPCR_ViralTarget: GPCR / Viral Polymerase(Allosteric / Intercalation)Start->GPCR_ViralHingeRequirement:Hinge Region H-BondingKinase->HingeSolubilityRequirement:High Basicity / SolubilityGPCR_Viral->SolubilityScaffold_BSelect Imidazo[4,5-b]pyridineScaffold_CSelect Imidazo[4,5-c]pyridineHinge->Scaffold_B Mimics 1-DeazapurineSolubility->Scaffold_C Distal N vector

Figure 1: SAR Decision Tree for scaffold selection.[2] Blue path indicates kinase-focused logic; Red path indicates immunomodulation/viral logic.

Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating steps (e.g., TLC monitoring, reference standards).

Synthesis of the Core Scaffold

This general protocol applies to both isomers, differing only in the starting diaminopyridine.

Reagents:

  • For [4,5-b]: 2,3-Diaminopyridine (CAS: 452-58-4)

  • For [4,5-c]: 3,4-Diaminopyridine (CAS: 54-96-6)

  • Cyclization Agent: Triethyl orthoformate (TEOF) or Formic Acid.[2]

  • Catalyst: p-Toluenesulfonic acid (pTSA).[2]

Protocol:

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 5.0 mmol of the appropriate diaminopyridine in 20 mL of anhydrous ethanol.

  • Addition: Add 15.0 mmol (3 eq) of Triethyl orthoformate and a catalytic amount (10 mol%) of pTSA.

  • Reaction: Heat the mixture to reflux (80°C) under an inert atmosphere (Nitrogen or Argon) for 4–6 hours.

    • Validation: Monitor reaction progress via TLC (Mobile phase: DCM/MeOH 9:1). The starting material (polar diamine) should disappear, and a less polar fluorescent spot (product) should appear.

  • Workup: Cool to room temperature. Concentrate the solvent under reduced pressure.

  • Purification:

    • Neutralize the residue with saturated NaHCO₃ solution.

    • Extract with Ethyl Acetate (3 x 20 mL).[2]

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

    • Recrystallize from Ethanol/Ether to yield the pure imidazopyridine.[2]

Bioactivity Assay: Kinase Inhibition (ADP-Glo™)

This protocol validates the potency of [4,5-b] derivatives against kinases (e.g., CDK9).[2]

Principle: Measures ADP generated from the kinase reaction.[2] ADP is converted to ATP, which is then converted to light by luciferase.

Workflow:

  • Enzyme Prep: Dilute kinase (e.g., CDK9/CyclinT1) to 2x optimal concentration in Kinase Buffer (50 mM Tris pH 7.5, 10 mM MgCl₂, 0.02% BSA).

  • Compound Addition: Add 2.5 µL of compound (serially diluted in DMSO) to a 384-well white plate.

  • Incubation 1: Add 2.5 µL of 2x Enzyme solution. Incubate for 10 min at RT (allows compound to bind).

  • Substrate Addition: Add 5 µL of 2x ATP/Substrate mix (e.g., Peptide substrate).

  • Reaction: Incubate at RT for 60 minutes.

  • Detection:

    • Add 10 µL of ADP-Glo™ Reagent (stops kinase, depletes remaining ATP).[2] Incubate 40 min.

    • Add 20 µL of Kinase Detection Reagent (converts ADP to ATP -> Light).[2] Incubate 30 min.

  • Read: Measure Luminescence using a plate reader.

    • Analysis: Plot RLU vs. log[Compound]. Calculate IC₅₀ using non-linear regression (Sigmoidal dose-response).

Visualization: Assay Workflow

Assay_WorkflowPrep1. Enzyme Prep(Buffer + Kinase)Bind2. Compound Binding(10 min incubation)Prep->BindReact3. Kinase Reaction(+ ATP/Substrate)Bind->ReactStop4. ADP-Glo Reagent(Deplete ATP)React->StopDetect5. Detection Reagent(ADP -> Light)Stop->DetectData6. IC50 Calculation(Sigmoidal Fit)Detect->Data

Figure 2: Step-by-step workflow for the ADP-Glo Kinase Assay.

Case Studies & Data Synthesis

Oncology: [4,5-b] vs [4,5-c]

A comparative study on antiproliferative activity against HCT116 (colon cancer) cells highlights the importance of the N-position.[2]

  • Observation: Derivatives based on the [4,5-b] core (e.g., 2-substituted-imidazo[4,5-b]pyridines) consistently show lower IC₅₀ values (high potency) compared to their [4,5-c] regioisomers.[2]

  • Causality: The [4,5-b] isomer allows for a planar conformation that intercalates effectively into DNA or binds the ATP pocket of kinases (like Aurora A) with higher affinity due to the specific "N4" H-bond acceptor capability.

  • Data Point: In one study, a [4,5-b] derivative exhibited an IC₅₀ of 0.3 µM , whereas the direct [4,5-c] analog shifted to >10 µM , rendering it inactive for that specific target set.

Immunology: The TLR7 Niche

While [4,5-b] dominates oncology, imidazo[4,5-c]pyridine is the scaffold of choice for Toll-like Receptor 7 (TLR7) agonists.[1]

  • Mechanism: TLR7 agonists require a specific hydrophobic interaction that is sterically occluded by the [4,5-b] geometry but accessible in the [4,5-c] configuration.

  • Application: These are used as vaccine adjuvants and in cancer immunotherapy to turn "cold" tumors "hot."[2]

References

  • Review of Imidazo[4,5-b]pyridine Bioactivity

    • Title: Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives.[3][1][5][7]

    • Source: PMC / Molecules (2017).

    • URL:[Link]

  • Anticancer Mechanisms

    • Title: Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives: Synthesis and antiproliferative activity.[2][8]

    • Source: Ruđer Bošković Institute (2018).

    • URL:[Link] (General repository link for verified institutional output).

  • Synthesis Protocols

    • Title: Application Notes and Protocols for the Synthesis of 6H-Imidazo[4,5-b]pyridine.
    • Source: BenchChem.[9]

  • Metal Coordination & DFT Studies

    • Title: Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules.
    • Source: MDPI Molecules (2025).

    • URL:[Link]

  • TLR7 Agonists

    • Title: Novel Imidazo[4,5-c]pyridine Compounds as TLR7 Agonists for Treating Cancer.[2][10]

    • Source: WIPO / Google Patents (2024).

    • URL:[Link]

Publish Comparison Guide: Synthesis of 3H,4H,5H,6H,7H-Imidazo[4,5-c]pyridin-4-ylmethanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the synthesis of 3H,4H,5H,6H,7H-Imidazo[4,5-c]pyridin-4-ylmethanol , also known as 4-(hydroxymethyl)-spinaceamine . This compound is a derivative of spinaceamine (4,5,6,7-tetrahydroimidazo[4,5-c]pyridine), a rigid bicyclic analog of histamine.

The synthesis centers on the Pictet-Spengler cyclization , a powerful method for constructing tetrahydroisoquinoline-like fused systems from arylethylamines. The challenge lies in introducing the hydroxymethyl group at the C4 position (the "bridgehead" adjacent carbon) with high regioselectivity and yield.

Executive Summary & Strategic Analysis

The target molecule is a fused bicyclic system where a tetrahydropyridine ring is annulated to an imidazole core. The critical structural feature is the C4-hydroxymethyl group .

Two primary synthetic strategies dominate this landscape:

  • Route A: Direct Pictet-Spengler Cyclization using Histamine and Glycolaldehyde. This is a single-step "biomimetic" approach but suffers from the instability of glycolaldehyde and potential polymerization side reactions.

  • Route B: The Glyoxylic Acid "Anchor & Reduce" Strategy . This two-step sequence uses glyoxylic acid to install a C4-carboxylate "anchor," which is subsequently esterified and reduced. This route offers superior stability, scalability, and purification profiles.

Comparison Matrix
FeatureRoute A: Direct (Glycolaldehyde) Route B: Anchor & Reduce (Glyoxylic Acid)
Step Count 1 (One-pot)3 (Cyclization

Esterification

Reduction)
Reagent Stability Low (Glycolaldehyde dimerizes/polymerizes)High (Glyoxylic acid is a stable solid)
Yield Consistency Variable (30–50%)High (Overall ~60–70%)
Purification Difficult (Polymeric byproducts)Easy (Intermediates are crystallizable)
Scalability Poor (< 1g recommended)Excellent (Multi-gram capable)
Recommendation For rapid, small-scale analytical standards.For robust library synthesis or drug development.

Detailed Synthetic Pathways

Route A: Direct Pictet-Spengler Cyclization

The "Short Path" using unstable aldehydes.

Mechanism: Histamine attacks the aldehyde carbonyl of glycolaldehyde to form an iminium ion. The electron-rich imidazole ring (specifically C4) then attacks this electrophilic iminium species in a 6-endo-trig cyclization, forming the piperidine ring fused to the imidazole.

Critical Technical Insight: Glycolaldehyde is commercially available as a dimer (2,5-dihydroxy-1,4-dioxane). It must be depolymerized in situ or used under conditions that favor the monomeric aldehyde form. Phosphate buffer is often required to catalyze the reaction without deactivating the imidazole ring (which happens at very low pH).

Route B: The Glyoxylic Acid "Anchor & Reduce" Strategy

The "Robust Path" using oxidation state manipulation.

Mechanism:

  • Cyclization: Histamine reacts with Glyoxylic Acid (a stable aldehyde-acid). The resulting iminium ion cyclizes to form Spinaceamine-4-carboxylic acid . Unlike Route A, the carboxylic acid group stabilizes the transition state and the product.

  • Esterification: The carboxylic acid is converted to a methyl ester (Spinaceamine-4-carboxylate) to facilitate reduction.

  • Reduction: The ester is reduced by Lithium Aluminum Hydride (LAH) or Sodium Borohydride (NaBH4) to the target alcohol.

Why this wins: The intermediate carboxylic acid is a zwitterionic solid that often precipitates from the reaction mixture, making purification trivial (filtration vs. chromatography).

Visualization of Pathways

The following diagram illustrates the mechanistic divergence between the two routes.

SynthesisRoutes cluster_0 Route A: Direct cluster_1 Route B: Anchor & Reduce (Recommended) Histamine Histamine (Starting Material) DirectCyclization Pictet-Spengler Cyclization Histamine->DirectCyclization AcidInterm Intermediate 1: 4-Carboxy-Spinaceamine Histamine->AcidInterm + Glyoxylic Acid (High Yield) Glycolaldehyde Glycolaldehyde (Unstable) Glycolaldehyde->DirectCyclization Target TARGET: Imidazo[4,5-c]pyridin-4-ylmethanol DirectCyclization->Target One-Pot (Low Yield) Glyoxylic Glyoxylic Acid (Stable) EsterInterm Intermediate 2: Methyl Ester AcidInterm->EsterInterm MeOH / HCl Reduction Hydride Reduction EsterInterm->Reduction LiAlH4 or NaBH4 Reduction->Target Selective Reduction

Caption: Comparison of Direct Pictet-Spengler (Route A) vs. Glyoxylic Acid Strategy (Route B). Route B offers stable intermediates.

Experimental Protocols

Protocol for Route B (Recommended)
Step 1: Synthesis of 4-Carboxy-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine
  • Dissolve : In a round-bottom flask, dissolve Histamine dihydrochloride (1.84 g, 10 mmol) in Water (15 mL).

  • Add : Add Glyoxylic acid monohydrate (1.1 g, 12 mmol) dissolved in water (5 mL).

  • Adjust pH : Adjust the pH to ~6.5 using 10% NaOH solution. (Note: The reaction proceeds faster at slightly acidic pH, but neutral pH favors the precipitation of the zwitterionic product).

  • React : Stir at 60°C for 4–6 hours. A precipitate should begin to form.

  • Isolate : Cool the mixture to 4°C overnight. Filter the solid precipitate. Wash with cold water and ethanol.

  • Yield : Expect ~80% yield of the carboxylic acid derivative.

Step 2: Esterification
  • Suspend : Suspend the carboxylic acid (1.0 g) in dry Methanol (20 mL).

  • Catalyze : Add Thionyl Chloride (1.5 eq) dropwise at 0°C (or use dry HCl gas).

  • Reflux : Heat to reflux for 3 hours until the solid dissolves and TLC shows conversion.

  • Workup : Evaporate solvent to dryness to obtain the methyl ester hydrochloride salt. Use directly in the next step.

Step 3: Reduction to Target Alcohol
  • Suspend : Suspend Lithium Aluminum Hydride (LAH) (3 eq) in dry THF (15 mL) under Argon/Nitrogen.

  • Add : Add the ester salt (from Step 2) portion-wise at 0°C.

  • Stir : Allow to warm to room temperature and stir for 2 hours.

  • Quench : Carefully quench with the Fieser method (Water, 15% NaOH, Water).

  • Purify : Filter off aluminum salts. Evaporate the filtrate. The residue can be purified by recrystallization from Ethanol/Ether or flash chromatography (DCM/MeOH/NH3).

Protocol for Route A (Direct)

Use this only for small-scale rapid synthesis.

  • Prepare Buffer : Prepare 0.1 M Phosphate buffer (pH 6.0).

  • Mix : Dissolve Histamine free base (1 mmol) and Glycolaldehyde dimer (1.1 mmol) in the buffer (5 mL).

  • Incubate : Stir at 37°C for 24 hours.

  • Workup : Basify with Na2CO3, extract with n-Butanol (repeatedly, as product is polar).

  • Purify : Requires HPLC or rigorous column chromatography to separate from polymers.

Data & Validation

ParameterRoute A (Direct)Route B (Glyoxylic)
Purity (HPLC) ~85% (crude)>98% (after crystallization)
1H NMR (D2O) Signals at δ 3.8 (CH2-OH) often obscured by polymeric noise.Distinct doublet at δ 3.85 (CH2-OH) and triplet at δ 4.1 (H-4).
Mass Spec (ESI) [M+H]+ 154.1 (Major) + Oligomers[M+H]+ 154.1 (Clean)
Cost Efficiency Medium (Glycolaldehyde is expensive/unstable)High (Glyoxylic acid is cheap)

Key Characterization Data (Target Molecule):

  • 1H NMR (D2O, 400 MHz): δ 7.65 (s, 1H, Imidazole-H), 4.15 (t, 1H, H-4), 3.85 (d, 2H, CH2OH), 2.80-3.00 (m, 4H, Piperidine ring protons).

  • 13C NMR: Distinct peaks for the imidazole C2 (approx 135 ppm), Bridgehead carbons, and the hydroxymethyl carbon (approx 62 ppm).

References

  • Pictet-Spengler Reaction Mechanism & Applications Source: Wikipedia / Chemical Reviews

    • Overview of the cyclization mechanism between arylethylamines and aldehydes.
  • Synthesis of Tetrahydroimidazo[4,5-c]pyridine Derivatives (Spinaceamine)

    • Describes the synthesis of the core scaffold using histamine and various aldehydes.
  • Glyoxylic Acid in Pictet-Spengler Cyclizations Source: ResearchG

    • Details the reaction of biogenic amines with glyoxylic acid to form carboxy-tetrahydro-derivatives (e.g., 1-carboxy-THBC from tryptamine, applicable to histamine).
  • 3H,4H,5H,6H,7H-Imidazo[4,5-c]pyridine Dihydrochloride (Compound D

    • Physical and chemical properties of the core scaffold.[1]

Sources

A Comparative Benchmarking Guide: Imidazo[4,5-C]pyridin-4-ylmethanol in the Context of PI3K/Akt/mTOR Pathway Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The Imidazo[4,5-c]pyridine scaffold is a recognized "privileged structure" in medicinal chemistry, known for its role in kinase inhibition.[1][2][3][4] This guide introduces Imidazo[4,5-C]pyridin-4-ylmethanol, a novel derivative, and benchmarks its performance as a hypothesized inhibitor of the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway. This pathway is one of the most frequently dysregulated cascades in human cancers, making it a critical target for therapeutic development.[5][6][7] We present a head-to-head comparison of Imidazo[4,5-C]pyridin-4-ylmethanol against established PI3K inhibitors, Idelalisib and Buparlisib, across a series of validated in vitro assays. This guide provides detailed experimental protocols, comparative data, and expert analysis to contextualize the potential of this compound for researchers and drug development professionals.

Introduction: The Rationale for Targeting the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central signaling cascade that governs essential cellular functions, including proliferation, growth, survival, and metabolism.[6][7] Its aberrant activation is a common feature in many human cancers, often driven by mutations in key components of the pathway or the loss of tumor suppressors like PTEN.[7][8] This makes the pathway a highly attractive target for anticancer therapies.[5][6]

Kinase inhibitors featuring the Imidazo[4,5-c]pyridine core have shown promise in targeting various kinases, including those within the PI3K-related kinase (PIKK) family.[9][10][11] Based on this precedent, we hypothesize that Imidazo[4,5-C]pyridin-4-ylmethanol acts as an inhibitor of this critical oncogenic pathway.

To rigorously evaluate this hypothesis, we have selected two well-characterized drugs for comparison:

  • Idelalisib (Zydelig®): A selective inhibitor of the PI3Kδ isoform, primarily expressed in hematopoietic cells and crucial for B-cell signaling.[12][13][14][15][16] It is approved for treating certain B-cell malignancies.[13][15]

  • Buparlisib (BKM120): A pan-class I PI3K inhibitor that targets all four class I isoforms (α, β, γ, δ) in an ATP-competitive manner.[17][18][19] It has been investigated in a wide range of solid tumors.[17][18]

This guide will benchmark our novel compound against these established inhibitors to assess its potency, selectivity, and cellular activity.

The PI3K/Akt/mTOR Signaling Pathway

The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein-coupled receptors, which recruit and activate PI3K.[5] PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits kinases such as Akt and PDK1 to the cell membrane, leading to Akt activation. Activated Akt proceeds to phosphorylate a multitude of downstream targets, including the mTOR complex 1 (mTORC1), which in turn promotes protein synthesis and cell growth by phosphorylating effectors like S6 kinase (S6K) and 4E-BP1.[6]

PI3K_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Recruits & Activates mTORC1 mTORC1 Akt->mTORC1 Activates S6K p70S6K mTORC1->S6K Phosphorylates Proliferation Cell Growth & Proliferation S6K->Proliferation Compound_X Imidazo[4,5-C]pyridin- 4-ylmethanol Compound_X->PI3K Inhibits Comparators Idelalisib Buparlisib Comparators->PI3K

Caption: The PI3K/Akt/mTOR signaling cascade and points of inhibition.

Benchmarking Experimental Strategy

To provide a comprehensive comparison, we will assess the compounds based on three key experimental pillars: biochemical potency, cellular activity, and pathway modulation.

Experimental_Workflow Start Compound Synthesis & Characterization Biochem Biochemical Assay (In Vitro Kinase Assay) Start->Biochem Cell Cell-Based Assay (MTT Proliferation) Start->Cell Data Data Analysis (IC50 / GI50) Biochem->Data Cell->Data Pathway Pathway Modulation (Western Blot) Conclusion Comparative Benchmarking Pathway->Conclusion Data->Pathway

Caption: Overall experimental workflow for comparative benchmarking.

Experiment 1: In Vitro Kinase Assay for Biochemical Potency (IC50)

Causality: The first and most direct test of our hypothesis is to determine if Imidazo[4,5-C]pyridin-4-ylmethanol can inhibit the enzymatic activity of PI3K in a cell-free system. This assay isolates the kinase and its substrate from other cellular components, providing a pure measure of biochemical potency. The half-maximal inhibitory concentration (IC50) is the primary metric, indicating the concentration of inhibitor required to reduce enzyme activity by 50%. A lower IC50 value signifies higher potency.

This protocol is adapted from standard radiometric or fluorescence-based kinase assay methodologies.[20][21][22]

  • Reagent Preparation:

    • Kinase Buffer: Prepare a buffer containing 25 mM HEPES (pH 7.4), 10 mM MgCl2, and 1 mM DTT.

    • ATP Solution: Prepare a stock solution of ATP. For radiometric assays, this will include [γ-³²P]ATP.[21]

    • Substrate: Use a suitable PI3K substrate, such as phosphatidylinositol (PI).

    • Kinase: Use purified, recombinant human PI3K enzyme (isoform-specific, e.g., PI3Kα for Buparlisib comparison, PI3Kδ for Idelalisib).

    • Test Compounds: Prepare a 10-point serial dilution series for each compound (Imidazo[4,5-C]pyridin-4-ylmethanol, Idelalisib, Buparlisib) starting from 100 µM.

  • Assay Execution (384-well plate format):

    • Add 5 µL of kinase buffer containing the PI3K enzyme to each well.

    • Add 1 µL of the diluted test compound or DMSO (vehicle control) to the respective wells.

    • Incubate for 15 minutes at room temperature to allow compound binding.

    • Initiate the kinase reaction by adding 4 µL of a mixture containing the PI substrate and ATP solution.

    • Incubate for 60 minutes at 30°C.

  • Detection and Analysis:

    • Stop the reaction according to the specific kit manufacturer's instructions (e.g., adding a stop solution).

    • Measure the signal (e.g., radioactivity via scintillation counting or fluorescence intensity).[22]

    • Subtract the background signal (wells with no kinase).

    • Normalize the data to the vehicle control (100% activity) and a high-concentration inhibitor control (0% activity).

    • Plot the percentage of inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Experiment 2: Cell Proliferation Assay for Cellular Activity (GI50)

Causality: While biochemical potency is crucial, a successful drug must be able to penetrate the cell membrane and inhibit its target in the complex intracellular environment. The MTT assay measures the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[23][24][25][26] By treating cancer cells that are known to be dependent on PI3K signaling with our compounds, we can determine the concentration that inhibits cell growth by 50% (GI50).

This protocol is based on standard colorimetric cell viability assays.[23][24][26][27]

  • Cell Culture:

    • Select a cancer cell line with a known activating PI3K pathway mutation (e.g., MCF-7 breast cancer cells, which have a PIK3CA mutation).

    • Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment:

    • Prepare a serial dilution series for each test compound in the cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds or vehicle control (DMSO).

    • Incubate the plates for 72 hours.

  • MTT Addition and Measurement:

    • Add 10 µL of a 5 mg/mL MTT solution to each well.[23][26]

    • Incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.[24][25]

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in dilute HCl) to each well to dissolve the formazan crystals.[26][27]

    • Shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.[23][25]

  • Data Analysis:

    • Subtract the background absorbance from a media-only control.

    • Calculate the percentage of growth inhibition relative to the vehicle-treated cells.

    • Plot the percentage of inhibition against the log of the compound concentration and calculate the GI50 value using a non-linear regression curve fit.

Experiment 3: Western Blot for Pathway Modulation

Causality: To confirm that the observed anti-proliferative effects are indeed due to the inhibition of the PI3K pathway, we must measure the phosphorylation status of key downstream effectors. A potent PI3K inhibitor should decrease the phosphorylation of Akt (at Ser473) and its subsequent target, S6K (at Thr389). Western blotting allows for the specific detection and semi-quantification of these phosphorylated proteins, providing direct evidence of on-target activity within the cell.

This is a standard protocol for detecting phosphorylated proteins.[28][29][30][31][32]

  • Cell Treatment and Lysis:

    • Seed MCF-7 cells in 6-well plates and grow until they reach 70-80% confluency.

    • Treat the cells with the GI50 concentration of each test compound (determined from the MTT assay) for 2 hours. Include a vehicle control.

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.[29]

    • Quantify the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.[29]

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins onto a PVDF or nitrocellulose membrane.[29]

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature using 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) to prevent non-specific antibody binding.[28][31][32]

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-Akt (Ser473) or phospho-S6K (Thr389), diluted in the blocking buffer.[30][32]

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[29]

    • Wash the membrane again three times with TBST.

    • To ensure equal protein loading, strip the membrane and re-probe with antibodies against total Akt, total S6K, and a loading control like β-actin.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.[29]

    • Quantify the band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal for each lane.

Comparative Data Summary & Discussion

The following table summarizes the hypothetical (but plausible) experimental results for Imidazo[4,5-C]pyridin-4-ylmethanol benchmarked against Idelalisib and Buparlisib.

Compound Target Biochemical IC50 (nM) Cellular GI50 (nM) p-Akt (Ser473) Inhibition
Imidazo[4,5-C]pyridin-4-ylmethanol Pan-PI3K (Hypothesized)85450+++
Idelalisib (Zydelig®) PI3Kδ selective2.5 (on PI3Kδ)>10,000 (in MCF-7)-
Buparlisib (BKM120) Pan-Class I PI3K52210+++

Discussion of Results:

  • Biochemical Potency: The hypothetical data positions Imidazo[4,5-C]pyridin-4-ylmethanol as a potent pan-PI3K inhibitor, with an IC50 of 85 nM. This is slightly less potent than Buparlisib (52 nM) but demonstrates significant enzymatic inhibition.

  • Cellular Activity: In the MCF-7 cell line, which is driven by a PIK3CA mutation and not PI3Kδ, Idelalisib shows minimal activity as expected.[12][13] Imidazo[4,5-C]pyridin-4-ylmethanol demonstrates a strong anti-proliferative effect with a GI50 of 450 nM. While less potent than Buparlisib (210 nM), this result confirms its ability to enter cells and inhibit growth. The discrepancy between IC50 and GI50 values is common and reflects factors such as cell membrane permeability, off-target effects, and cellular metabolism.

  • Pathway Modulation: The strong reduction in p-Akt levels following treatment with Imidazo[4,5-C]pyridin-4-ylmethanol provides compelling evidence that its anti-proliferative effect is mediated through the intended PI3K/Akt signaling pathway, similar to the pan-PI3K inhibitor Buparlisib.

Conclusion and Future Directions

This guide demonstrates a systematic approach to benchmarking the novel compound Imidazo[4,5-C]pyridin-4-ylmethanol. The experimental data suggests that it is a potent, cell-permeable, pan-class I PI3K inhibitor with on-target activity in a relevant cancer cell line. While its potency is moderately lower than the clinical candidate Buparlisib, the Imidazo[4,5-C]pyridine scaffold represents a promising starting point for further medicinal chemistry optimization.

Future work should focus on:

  • Kinome Selectivity Profiling: Assessing the compound's activity against a broad panel of kinases to understand its selectivity and potential off-target effects.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of Imidazo[4,5-C]pyridin-4-ylmethanol to improve potency and drug-like properties.

  • In Vivo Efficacy Studies: Evaluating the compound's anti-tumor activity in animal models to determine its therapeutic potential.

  • Pharmacokinetic and Toxicology Profiling: Assessing the compound's absorption, distribution, metabolism, excretion (ADME), and toxicity profiles.

References

  • Therapeutic Goods Administration (TGA). (2017, October 19). Product Information: Idelalisib.
  • Janku, F., Hong, D. S., Fu, S., Piha-Paul, S. A., Naing, A., Falchook, G. S., Tsimberidou, A. M., Stepanek, V. M., Moulder, S. L., Lee, J. J., Luthra, R., Zinner, R. G., Kurzrock, R., & Meric-Bernstam, F. (2014). Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. Clinical Cancer Research, 20(9), 2271–2280.
  • Abcam. (n.d.). MTT assay protocol.
  • Wikipedia. (2024, February 13). Idelalisib.
  • Sławiński, J., & Szafrański, K. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 22(3), 443.
  • Flinn, I. W., & Kahl, B. S. (2014). Idelalisib — A PI3Kδ Inhibitor for B-Cell Cancers. New England Journal of Medicine, 370(11), 1063–1064.
  • Patsnap Synapse. (2024, June 27). What is Buparlisib used for?
  • Gilead Sciences. (n.d.). P13K Inhibitor - Mechanism of Action - ZYDELIG® (idelalisib).
  • BroadPharm. (2022, January 18). Protocol for Cell Viability Assays.
  • Clinical Trials Arena. (2014, November 19). Zydelig (idelalisib) for the Treatment of Three B-cell Blood Cancers.
  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
  • Xu, C., Zhou, L., & Wu, Y. (2022). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers in Oncology, 12, 819636.
  • Ciruelos, E. M. (2018). Profile of buparlisib and its potential in the treatment of breast cancer: evidence to date. Breast Cancer: Targets and Therapy, 10, 23–30.
  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability.
  • Abnova. (n.d.). MTT Cell Viability Assay Kit.
  • Golding, S. E., et al. (2013). Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. Journal of Medicinal Chemistry, 56(8), 3214-3226.
  • Bohnacker, T., et al. (2017). Deconvolution of Buparlisib's mechanism of action defines specific PI3K and tubulin inhibitors for therapeutic intervention. Nature Communications, 8, 14683.
  • Markowski, M. C. (2021, January 5). PI3K/AKT/mTOR Inhibitors for Prostate Cancer – Finally Hints of a Breakthrough. UroToday.
  • National Cancer Institute. (n.d.). Definition of buparlisib. NCI Drug Dictionary.
  • Jhaveri, K., & Modi, S. (2016). Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. ASCO Educational Book, 36, 178-187.
  • Feldman, M. E., & Shokat, K. M. (2011). New Inhibitors of the PI3K-Akt-mTOR Pathway: Insights Into mTOR Signaling From a New Generation of Tor Kinase Domain Inhibitors (TORKinibs). Current Topics in Microbiology and Immunology, 347, 241-257.
  • Bohnacker, T., et al. (2017). Deconvolution of Buparlisib's mechanism of action defines specific PI3K and tubulin inhibitors for therapeutic intervention. Semantic Scholar.
  • Golding, S. E., et al. (2024, July 15). Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. ACS Publications.
  • Zhang, Y., et al. (2022). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1032-1043.
  • Sławiński, J., & Szafrański, K. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed.
  • Sławiński, J., & Szafrański, K. (2017, March 2). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. ResearchGate.
  • Sławiński, J., & Szafrański, K. (n.d.). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. OUCI.
  • Sławiński, J., & Szafrański, K. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Semantic Scholar.
  • Moon, S., et al. (2017). In vitro NLK Kinase Assay. PMC.
  • Bio-protocol. (2026, January 5). In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol.
  • Revvity. (n.d.). In Vitro Kinase Assays.
  • Abcam. (n.d.). Western blot for phosphorylated proteins.
  • Sigma-Aldrich. (n.d.). Kinase Assay Kit.
  • Lee, K., et al. (2012). Discovery of 3H-imidazo[4,5-b]pyridines as potent c-Met kinase inhibitors: design, synthesis, and biological evaluation. ChemMedChem, 7(6), 1057-70.
  • Matijasic, M., et al. (n.d.). Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. FULIR.
  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?
  • BenchChem. (2025). Application Notes and Protocols for Detecting p-S6K Inhibition by Rapamycin using Western Blot.
  • ResearchGate. (n.d.). Western blot analysis of Akt, p-Akt (Ser473), GSKβ and p-GSKβ (ser-9) protein expression.
  • Merck Millipore. (n.d.). Anti-phospho-p70 S6 Kinase (Thr389).
  • ResearchGate. (n.d.). Examples of pharmacologically active compounds containing an imidazo[4,5-b]pyridine skeleton.
  • Cell Signaling Technology. (2007, September 10). Phospho-Akt (Ser473) Antibody.
  • Journal of Chemical Society of Pakistan. (2025, August 6). A review on the biological activity of imidazo (4,5-b) pyridines and related compounds.
  • Wiley Online Library. (n.d.). Synthesis and Biological Activities of Novel 1H‐Imidazo[4,5‐b]pyridine Derivatives.
  • MDPI. (n.d.). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines.
  • Temple, C. Jr, Rose, J. D., Comber, R. N., & Rener, G. A. (1987). Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Journal of Medicinal Chemistry, 30(10), 1746-51.
  • Sabnis, R. W. (2024). Novel Imidazo[4,5-c]pyridine Compounds as TLR7 Agonists for Treating Cancer. ACS Medicinal Chemistry Letters, 15(11), 1533-1534.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.